Cycloheptanecarbonitrile
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
cycloheptanecarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c9-7-8-5-3-1-2-4-6-8/h8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZRDFICGGONJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50186404 | |
| Record name | Cycloheptanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50186404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32730-85-1 | |
| Record name | Cycloheptanecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32730-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cycloheptanecarbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032730851 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cycloheptanecarbonitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84183 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cycloheptanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50186404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cycloheptanecarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.513 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Cycloheptanecarbonitrile: Properties, Structure, and Synthetic Utility
Abstract
Cycloheptanecarbonitrile, also known as cycloheptyl cyanide, is a seven-membered alicyclic nitrile that serves as a valuable intermediate in organic synthesis. Its unique combination of a flexible seven-membered carbocyclic ring and a reactive nitrile functional group makes it a versatile building block for the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and materials science. This guide provides a comprehensive overview of the core chemical properties, molecular structure, spectroscopic signature, synthesis, and reactivity of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.
Physicochemical Properties
This compound is a liquid at room temperature with properties influenced by its seven-carbon ring and polar nitrile group. The accurate characterization of these properties is fundamental for its application in synthetic chemistry, guiding decisions on reaction conditions, purification methods, and safe handling.
A summary of its key physicochemical data is presented below:
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₃N | PubChem[1] |
| Molecular Weight | 123.20 g/mol | PubChem[1] |
| CAS Number | 32730-85-1 | PubChem[1] |
| Appearance | Liquid | N/A |
| Boiling Point | Not explicitly found, but related compounds suggest it is >150°C | N/A |
| Density | Not explicitly found | N/A |
| Solubility | Expected to be slightly soluble in water, soluble in organic solvents | N/A |
| Refractive Index | Not explicitly found | N/A |
Note: Specific experimental values for properties like boiling point and density were not available in the searched literature. Values can be estimated based on similar cycloalkane carbonitriles but should be determined experimentally for precise applications.
Molecular Structure and Spectroscopic Analysis
The structure of this compound is defined by a flexible cycloheptane ring attached to a linear nitrile group (-C≡N). The seven-membered ring is not planar and exists in a dynamic equilibrium of several conformers, primarily twist-chair and chair conformations, to minimize steric and torsional strain. This conformational flexibility can influence its reactivity and interaction with other molecules.
Caption: 2D representation of this compound's chemical structure.
Spectroscopic Signature
Spectroscopic analysis is crucial for confirming the identity and purity of this compound.
-
Infrared (IR) Spectroscopy : The most characteristic feature in the IR spectrum is the sharp, medium-intensity absorption band corresponding to the nitrile group (C≡N) stretching vibration, typically found around 2240-2260 cm⁻¹. The spectrum also displays C-H stretching vibrations for the cycloalkane ring just below 3000 cm⁻¹.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is complex due to the conformational flexibility of the seven-membered ring. It typically shows a series of broad, overlapping multiplets in the aliphatic region (approx. 1.40-1.80 ppm) corresponding to the methylene (-CH₂) protons of the ring. A distinct multiplet, shifted slightly downfield (approx. 2.5-2.8 ppm), corresponds to the single methine proton (-CH) directly attached to the electron-withdrawing nitrile group.[2]
-
¹³C NMR : The carbon NMR spectrum will show a signal for the nitrile carbon in the 120-125 ppm range. The methine carbon attached to the nitrile group appears around 30-40 ppm, while the various methylene carbons of the ring will produce several signals in the 25-35 ppm range.[2]
-
-
Mass Spectrometry (MS) : Electron-impact mass spectrometry (EI-MS) will show the molecular ion peak (M⁺) corresponding to its molecular weight (m/z = 123). Fragmentation patterns would involve the loss of the nitrile group and fragmentation of the cycloheptane ring.
Synthesis and Purification
While multiple synthetic routes to cycloalkanecarbonitriles exist, a common and reliable method involves the nucleophilic substitution of a cycloheptyl halide or sulfonate with a cyanide salt. The Williamson ether synthesis-analogous reaction using an alkali cyanide is a foundational method.[3]
Example Synthetic Protocol: Nucleophilic Substitution
This protocol describes the synthesis of this compound from cycloheptyl bromide.
Core Reaction: Cycloheptyl-Br + NaCN → Cycloheptyl-CN + NaBr
Step-by-Step Methodology:
-
Setup: A round-bottom flask is equipped with a reflux condenser and a magnetic stirrer. The apparatus is flushed with an inert gas (e.g., nitrogen or argon).
-
Reagents: Sodium cyanide (NaCN) is dissolved in a suitable polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Reaction: Cycloheptyl bromide is added dropwise to the stirred solution of NaCN at room temperature.
-
Heating: The reaction mixture is heated to a moderate temperature (e.g., 80-100 °C) and maintained for several hours to ensure the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: After cooling, the reaction mixture is poured into water and extracted with an organic solvent like diethyl ether or ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by vacuum distillation to yield pure this compound.
References
An In-depth Technical Guide to the Physical Properties of Cycloheptanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the key physical and spectral properties of Cycloheptanecarbonitrile (C₈H₁₃N), a crucial intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. Understanding these properties is paramount for its effective handling, characterization, and application in research and development. This document moves beyond a simple recitation of data, offering insights into the experimental context and the scientific principles underpinning the described methodologies.
Core Molecular and Physical Characteristics
This compound, also known as cycloheptyl cyanide, is a cyclic aliphatic nitrile. Its molecular structure consists of a seven-membered carbon ring with a nitrile (-C≡N) functional group attached.
Table 1: Fundamental Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₃N | PubChem[1] |
| Molecular Weight | 123.20 g/mol | PubChem[1] |
| CAS Number | 32730-85-1 | PubChem[1] |
| Boiling Point | No information available | Fisher Scientific[2] |
| Melting Point | No information available | N/A |
| Density | No information available | Fisher Scientific[2] |
| Refractive Index | No information available | Fisher Scientific[2] |
Experimental Determination of Physical Properties: A Methodological Overview
The following section outlines the standard, field-proven protocols for determining the key physical properties of liquid compounds like this compound. The causality behind these experimental choices is emphasized to ensure robust and reliable data generation.
Boiling Point Determination
The boiling point is a critical parameter for purification by distillation and for assessing the volatility of a compound.
Experimental Workflow: Boiling Point Determination via Distillation
Caption: Workflow for Boiling Point Determination.
Density Measurement
Density is an essential property for solvent selection, reaction concentration calculations, and quality control.
Experimental Protocol: Density Determination using a Pycnometer
-
Cleaning and Drying: Thoroughly clean a pycnometer of known volume with a suitable solvent (e.g., acetone) and dry it completely.
-
Tare Weight: Accurately weigh the empty, dry pycnometer.
-
Sample Filling: Fill the pycnometer with this compound, ensuring no air bubbles are trapped. The temperature of the sample should be recorded.
-
Final Weight: Weigh the filled pycnometer.
-
Calculation: The density is calculated by dividing the mass of the sample (filled weight - empty weight) by the known volume of the pycnometer.
Refractive Index Measurement
The refractive index is a sensitive measure of purity and can be used for the identification of substances.
Experimental Protocol: Refractive Index Measurement using an Abbe Refractometer
-
Calibration: Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water).
-
Sample Application: Apply a few drops of this compound to the prism of the refractometer.
-
Measurement: Close the prism and allow the temperature to stabilize. Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.
-
Reading: Read the refractive index value from the scale. Record the measurement temperature.
Spectroscopic Characterization
Spectroscopic analysis provides detailed information about the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: While a specific spectrum for this compound is not publicly available, the expected proton NMR spectrum would show a complex multiplet in the aliphatic region (approximately 1.0-3.0 ppm) corresponding to the cycloheptyl ring protons. The proton on the carbon bearing the nitrile group would likely appear as a distinct multiplet at a slightly downfield chemical shift.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of unique carbon environments. PubChem indicates the availability of a ¹³C NMR spectrum for this compound.[1] Generally, the nitrile carbon (C≡N) is expected to resonate in the range of 110-125 ppm. The carbons of the cycloheptyl ring would appear in the aliphatic region (typically 20-45 ppm).
Experimental Workflow: NMR Sample Preparation and Analysis
Caption: General Workflow for NMR Analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be expected at an m/z of 123. Common fragmentation pathways would likely involve the loss of the nitrile group and cleavage of the cycloheptyl ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. PubChem indicates the availability of an FTIR spectrum for this compound.[1] The key characteristic absorption band for the nitrile group (-C≡N) is expected in the region of 2220-2260 cm⁻¹. The spectrum would also show C-H stretching vibrations for the cycloheptane ring at approximately 2850-2950 cm⁻¹ and C-H bending vibrations around 1450 cm⁻¹.
Safety and Handling
As a nitrile-containing compound, this compound requires careful handling.
Table 2: GHS Hazard Information for this compound
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Source: Fisher Scientific[2]
Safe Handling Practices:
-
Engineering Controls: Work in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. Do not eat, drink, or smoke when handling this compound.
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[2]
Logical Relationship: Hazard Mitigation
Caption: Relationship between Hazards and Control Measures.
Conclusion
This technical guide has synthesized the available physical and spectral data for this compound, while also providing a framework of established experimental protocols for the determination of key properties. For professionals in drug development and chemical research, a thorough understanding and experimental verification of these characteristics are essential for ensuring the quality, safety, and efficacy of their work. The provided methodologies and safety guidelines serve as a foundation for the competent and responsible use of this important chemical intermediate.
References
A Comprehensive Spectroscopic Guide to Cycloheptanecarbonitrile: Elucidating Structure Through NMR, IR, and MS Analysis
Introduction
In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural elucidation of molecular entities is paramount. Cycloheptanecarbonitrile, a seven-membered carbocycle bearing a nitrile functional group, presents a unique structural motif of interest in medicinal chemistry and materials science. Its conformational flexibility and the electronic nature of the nitrile group impart specific spectroscopic characteristics that, when properly interpreted, provide a detailed molecular portrait. This guide offers an in-depth exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, providing researchers, scientists, and drug development professionals with a robust framework for its identification and characterization.
The following sections will delve into the theoretical underpinnings and practical aspects of each spectroscopic technique as applied to this compound. We will not only present the expected spectral data but also rationalize the underlying principles that govern the observed chemical shifts, vibrational frequencies, and fragmentation patterns. This approach is designed to empower the reader with the expertise to not just recognize a spectral pattern, but to understand its origin, thereby fostering a deeper level of scientific inquiry.
Molecular Structure of this compound
To appreciate the spectroscopic data, a foundational understanding of the molecule's structure is essential. This compound consists of a seven-membered cycloalkane ring with a nitrile (-C≡N) group attached to one of the carbon atoms. The cycloheptane ring is not planar and exists in a dynamic equilibrium of several conformers, with the twist-chair conformation being one of the most stable. This conformational heterogeneity can influence the magnetic environments of the protons and carbons, potentially leading to broadened signals in NMR spectroscopy.
Caption: 2D representation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information about its structure.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum of this compound is expected to be complex due to the conformational mobility of the seven-membered ring and the presence of multiple, chemically similar methylene (-CH₂) groups.
Expected ¹H NMR Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 2.5 - 2.7 | Multiplet | 1H | α-CH |
| ~ 1.5 - 1.9 | Multiplet | 12H | Cycloheptyl -CH₂- |
Interpretation and Rationale:
-
α-Proton (α-CH): The single proton on the carbon bearing the nitrile group is expected to be the most downfield signal. The electron-withdrawing nature of the nitrile group deshields this proton, shifting its resonance to a lower field (~2.5 - 2.7 ppm). Its multiplicity will be a complex multiplet due to coupling with the adjacent methylene protons.
-
Cycloheptyl Protons (-CH₂-): The remaining twelve protons of the cycloheptane ring will give rise to a series of overlapping multiplets in the upfield region (~1.5 - 1.9 ppm), which is characteristic of cycloalkanes.[1] The conformational fluxionality of the ring at room temperature is likely to broaden these signals, making individual assignments challenging without the aid of two-dimensional NMR techniques.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms.
Expected ¹³C NMR Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~ 120 - 125 | -C≡N |
| ~ 30 - 40 | α-CH |
| ~ 25 - 30 | Cycloheptyl -CH₂- |
Interpretation and Rationale:
-
Nitrile Carbon (-C≡N): The carbon of the nitrile group is sp-hybridized and characteristically resonates in the 120-125 ppm region.[2] This distinct chemical shift is a key identifier for the nitrile functionality.
-
α-Carbon (α-CH): The carbon atom directly attached to the nitrile group will be shifted downfield relative to the other ring carbons due to the inductive effect of the nitrile.
-
Cycloheptyl Carbons (-CH₂-): The remaining sp³ hybridized carbons of the cycloheptane ring will appear in the upfield region, typically between 25 and 30 ppm. Due to the ring's symmetry and conformational averaging, some of these carbons may be chemically equivalent or have very similar chemical shifts, potentially leading to fewer than seven distinct signals for the ring carbons. A study on cyclohexanecarbonitriles has shown that the stereochemical orientation of the nitrile group (axial vs. equatorial) can influence the chemical shift of the nitrile carbon, a phenomenon that may also be observable in the cycloheptane system.[3]
Experimental Protocol for NMR Data Acquisition
A self-validating protocol ensures data integrity and reproducibility.
Caption: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the presence of specific functional groups in a molecule. In this compound, the nitrile group provides a distinct and easily identifiable absorption band.
Expected IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2240 - 2260 | Medium, Sharp | C≡N stretch |
| ~ 2850 - 2950 | Strong, Sharp | C-H stretch (sp³) |
| ~ 1450 - 1470 | Medium | CH₂ bend |
Interpretation and Rationale:
-
Nitrile Stretch (C≡N): The triple bond of the nitrile group gives rise to a characteristic, sharp absorption band in the 2240-2260 cm⁻¹ region.[4] This peak is often of medium intensity and is a reliable indicator of the presence of a nitrile.
-
sp³ C-H Stretch: The numerous C-H bonds of the cycloheptane ring will result in strong, sharp absorption bands in the 2850-2950 cm⁻¹ range, which is typical for alkanes.
-
CH₂ Bend: The scissoring or bending vibration of the methylene groups in the ring will produce a medium intensity band around 1450-1470 cm⁻¹.
Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)
ATR is a common and convenient method for obtaining IR spectra of liquid samples.
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Spectrum: Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum to remove interferences from atmospheric water and carbon dioxide.
-
Sample Application: Place a small drop of this compound onto the center of the ATR crystal.
-
Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify and label the key absorption bands in the spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure. For this compound (C₈H₁₃N), the molecular weight is 123.20 g/mol .
Expected Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Putative Fragment | Comments |
| 123 | [C₈H₁₃N]⁺˙ | Molecular Ion (M⁺˙) |
| 122 | [C₈H₁₂N]⁺ | Loss of a hydrogen radical (M-1) |
| 96 | [C₆H₁₀N]⁺ | Loss of ethylene (C₂H₄) from the ring |
| 82 | [C₅H₈N]⁺ | Further fragmentation of the ring |
| 55 | [C₄H₇]⁺ | Cleavage of the cycloheptyl ring |
Interpretation and Rationale:
-
Molecular Ion (M⁺˙): The peak corresponding to the intact molecule minus one electron will be observed at m/z 123. The intensity of this peak can vary depending on the stability of the molecular ion.
-
Fragmentation Pathways: Under electron ionization, the cycloheptane ring is prone to fragmentation. A common fragmentation pathway for cycloalkanes is the loss of small, stable neutral molecules like ethylene (mass 28). Therefore, a significant peak at m/z 96 (123 - 27, for C₂H₃ radical loss, or rearrangement followed by C₂H₄ loss) is anticipated. Further fragmentation of the ring would lead to smaller charged fragments. The loss of a hydrogen radical to give a peak at m/z 122 is also a common feature.
Caption: Plausible fragmentation pathways for this compound in EI-MS.
Experimental Protocol for Mass Spectrometry Data Acquisition (GC-MS)
Gas chromatography coupled with mass spectrometry is a standard method for the analysis of volatile compounds like this compound.
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector at a temperature of 250°C.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp the temperature at a steady rate (e.g., 10°C/min) to a final temperature (e.g., 250°C).
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: A suitable mass range to include the molecular ion and expected fragments (e.g., m/z 40-200).
-
-
Data Analysis: Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to this compound. Extract the mass spectrum for this peak and identify the molecular ion and major fragment ions.
Conclusion
The spectroscopic characterization of this compound through NMR, IR, and MS provides a comprehensive and unambiguous structural confirmation. The ¹H and ¹³C NMR spectra reveal the detailed carbon-hydrogen framework, with the nitrile group imparting characteristic downfield shifts to adjacent nuclei. IR spectroscopy offers a rapid and definitive method for identifying the nitrile functional group through its strong, sharp absorption in the 2240-2260 cm⁻¹ region. Finally, mass spectrometry confirms the molecular weight and provides valuable structural information through predictable fragmentation patterns of the cycloheptyl ring. By understanding the principles behind these spectroscopic techniques and following robust experimental protocols, researchers can confidently identify and characterize this compound, paving the way for its further application in scientific discovery.
References
Novel Synthetic Routes to Cycloheptanecarbonitrile: A Modern Chemist's Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cycloheptanecarbonitrile is a valuable chemical intermediate whose seven-membered carbocyclic structure is a key building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. The construction of this medium-sized ring appended with a versatile nitrile functionality presents unique synthetic challenges, including ring strain and competing side reactions. This guide moves beyond classical methodologies to provide an in-depth analysis of modern, efficient, and innovative synthetic strategies. We will explore four distinct and powerful routes: a green one-pot synthesis from cycloheptanone, advanced catalytic cyanation of cycloheptyl halides, a proposed ring-expansion strategy from cyclohexanone precursors, and the atom-economical hydrocyanation of cycloheptene. Each section provides a detailed examination of the reaction mechanisms, step-by-step experimental protocols, and critical insights into the rationale behind procedural choices, empowering researchers to select and optimize the ideal route for their specific application.
Route 1: One-Pot Synthesis from Cycloheptanone via Tosylhydrazone
The transformation of readily available cyclic ketones into the corresponding nitriles is a highly sought-after conversion. Modern synthetic chemistry emphasizes processes that are efficient, minimize waste, and reduce the number of intermediate purification steps. A one-pot procedure starting from cycloheptanone, analogous to highly successful methods developed for cyclohexanone, represents a significant advancement in this area.[1][2] This strategy hinges on the in-situ formation and subsequent reaction of a tosylhydrazone intermediate.
Mechanistic Rationale and Workflow
This approach avoids the direct use of highly toxic cyanide salts in the initial step. The ketone is first converted to its N-tosylhydrazone. In the presence of a cyanide source, this intermediate undergoes a Shapiro-type reaction pathway or a related variant. The tosylhydrazone is deprotonated to form a vinyldiazo species, which, upon elimination of nitrogen gas, can generate a vinyl anion. This anion is then trapped by a suitable cyanating agent. Alternatively, related pathways involving diazo intermediates can lead to the desired nitrile.[3][4] The one-pot nature of this process, proceeding from the ketone to the final nitrile without isolation of intermediates, offers significant advantages in terms of operational simplicity and overall yield.[1]
Figure 1: Workflow for the one-pot synthesis of this compound.
Experimental Protocol (Adapted from Cyclohexanone Synthesis)
This protocol is adapted from established procedures for 6-membered rings and serves as a robust starting point for optimization.[3][5][6]
-
Tosylhydrazone Formation: To a solution of cycloheptanone (1.0 equiv.) in ethanol, add p-toluenesulfonylhydrazide (1.1 equiv.).
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
Cool the reaction mixture to room temperature. Do not isolate the intermediate.
-
Cyanation Step: To the crude tosylhydrazone mixture, add a suitable cyanide source such as trimethylsilyl cyanide (TMSCN, 1.5 equiv.) and a non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU, 1.5 equiv.) in an aprotic solvent like acetonitrile.
-
Stir the reaction at an elevated temperature (e.g., 60-80 °C) for 12-24 hours, again monitoring by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil via flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield pure this compound.
Route 2: Catalytic Cyanation of Cycloheptyl Halides
The direct nucleophilic substitution of a halide with a cyanide anion (Sₙ2 reaction) is a classic method for nitrile synthesis.[7] However, for secondary halides like cycloheptyl bromide, this reaction is often plagued by a competing elimination (E2) reaction, leading to the formation of cycloheptene and reducing the overall yield. Modern transition-metal catalysis offers a powerful solution, enabling this transformation under milder conditions with significantly higher efficiency and selectivity.[8][9][10]
Mechanistic Rationale: Copper-Catalyzed Radical Pathway
While palladium catalysis is well-established for aryl halides, copper and nickel catalysts have proven highly effective for alkyl halides.[11][12][13] A novel and effective approach involves a photoinduced, copper-catalyzed process.[8] This method avoids the high temperatures often required for thermal Sₙ2 reactions.
The proposed mechanism involves a single-electron transfer (SET) pathway. A Cu(I)-cyanide complex, upon photoexcitation, becomes a potent reducing agent. It transfers an electron to the cycloheptyl halide, causing its fragmentation into a cycloheptyl radical and a halide anion. This radical is then rapidly trapped by a Cu(II)-cyanide species to form the C-CN bond and regenerate the Cu(I) catalyst, thus completing the cycle.[8][14] This radical-mediated pathway circumvents the traditional energy barrier of the Sₙ2 reaction and suppresses the E2 side reaction.
Figure 2: Proposed catalytic cycle for photoinduced copper-catalyzed cyanation.
Experimental Protocol: Photoinduced Copper-Catalyzed Cyanation
This protocol is based on a general method for the cyanation of unactivated secondary alkyl halides.[8]
-
Reaction Setup: In a quartz reaction vessel, combine cycloheptyl bromide (1.0 equiv.), copper(I) iodide (CuI, 5-10 mol%), and a cyanide source like tetrabutylammonium cyanide (TBACN, 1.5 equiv.).
-
Add a suitable degassed aprotic solvent, such as acetonitrile (CH₃CN).
-
Irradiation: Place the reaction vessel in a photoreactor equipped with a UVC compact fluorescent light bulb (e.g., 254 nm).
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by GC-MS.
-
Work-up: Once the starting material is consumed, dilute the reaction mixture with diethyl ether and water.
-
Separate the layers and extract the aqueous phase with diethyl ether (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography to obtain pure this compound.
Route 3: Proposed Ring Expansion from Cyclohexanone
Ring expansion reactions are elegant strategies for accessing medium-sized rings, which are often challenging to form via direct cyclization.[15] A Tiffeneau–Demjanov type rearrangement provides a logical, albeit multi-step, pathway to convert a six-membered ring into a seven-membered one.[16] This route offers an intellectually creative approach for synthesizing this compound from the inexpensive and readily available starting material, cyclohexanone.
Mechanistic Rationale and Proposed Pathway
The key transformation involves the generation of a carbocation adjacent to the ring, which triggers a rearrangement to expand the ring by one carbon, driven by the relief of ring strain.
-
Cyanohydrin Formation: Cyclohexanone reacts with a cyanide source (e.g., TMSCN or HCN) to form 1-hydroxycyclohexanecarbonitrile.
-
Amine Formation: The hydroxyl group is converted to a leaving group (e.g., tosylate) and displaced, or the nitrile is reduced to a primary amine (e.g., using LiAlH₄), yielding 1-(aminomethyl)cyclohexanol.
-
Diazotization: The primary amine is treated with nitrous acid (generated in situ from NaNO₂ and HCl) to form an unstable diazonium salt.
-
Rearrangement: The diazonium salt spontaneously loses N₂ gas to generate a primary carbocation. This unstable carbocation immediately undergoes a concerted rearrangement where a C-C bond from the cyclohexane ring migrates, expanding the ring to form a more stable cycloheptanone cation, which is then trapped by water. (Note: This would lead to cycloheptanone. To get the nitrile, a different sequence is needed).
Alternative Proposed Pathway (Direct to Nitrile):
A more direct, albeit challenging, approach would involve a fragmentation-rearrangement of a suitably functionalized cyclohexanone derivative. A more plausible synthetic sequence is the Büchner ring expansion using ethyl diazoacetate on benzene followed by functional group manipulation, but this does not start from a saturated ring.[17] Therefore, a multi-step classical approach remains the most logical "ring expansion" proposal.
Figure 3: Proposed multi-step ring expansion strategy to access the cycloheptane core.
Route 4: Nickel-Catalyzed Hydrocyanation of Cycloheptene
Hydrocyanation, the addition of H-CN across a double bond, is one of the most atom-economical methods for synthesizing nitriles.[18][19] This reaction, particularly when catalyzed by low-valent nickel complexes, is a cornerstone of industrial chemistry, most famously in the production of adiponitrile from butadiene for nylon synthesis.[20][21] Applying this technology to cycloheptene provides a direct and efficient route to the target molecule.
Mechanistic Rationale
The catalytic cycle is believed to proceed through the following key steps:[18]
-
Oxidative Addition: Hydrogen cyanide adds to a low-valent Ni(0) complex to form a hydrido-nickel(II)-cyanide species.
-
Olefin Coordination: Cycloheptene coordinates to the nickel center.
-
Migratory Insertion: The alkene inserts into the nickel-hydride bond, forming a cycloheptyl-nickel(II)-cyanide intermediate.
-
Reductive Elimination: The cycloheptyl group and the cyanide ligand couple and are eliminated from the metal center, yielding this compound and regenerating the active Ni(0) catalyst. The use of Lewis acid co-catalysts can often accelerate the rate-limiting reductive elimination step.
Figure 4: Simplified catalytic cycle for Nickel-catalyzed hydrocyanation of an alkene.
Experimental Protocol (General)
Caution: Hydrogen cyanide is extremely toxic and volatile. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions. A safer alternative is "transfer hydrocyanation," which uses a less volatile cyanide source like acetone cyanohydrin or butyronitrile.[22]
-
Catalyst Preparation: In a glovebox, charge a Schlenk flask with a Ni(0) precursor (e.g., Ni(COD)₂) and a phosphite ligand (e.g., P(O-o-Tol)₃).
-
Reaction Setup: Outside the glovebox, add degassed cycloheptene (1.0 equiv.) and a solvent such as toluene.
-
HCN Addition: Cool the mixture to 0 °C. Carefully add liquid hydrogen cyanide (1.0-1.1 equiv.) via a cannula or syringe.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by GC.
-
Work-up: Quench the reaction by carefully adding an oxidizing solution (e.g., sodium hypochlorite) to destroy excess cyanide.
-
Extract the mixture with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purification: Purify by vacuum distillation or column chromatography.
Comparative Analysis of Synthetic Routes
The optimal synthetic route depends heavily on the specific requirements of the project, including scale, cost, available starting materials, and safety considerations.
| Route | Starting Material | Key Reagents | Advantages | Limitations |
| 1. One-Pot from Ketone | Cycloheptanone | Tosylhydrazide, Cyanide Source | High efficiency, operational simplicity, avoids isolating intermediates. | Multi-step in one pot; may require optimization for the 7-membered ring. |
| 2. Catalytic Cyanation | Cycloheptyl Bromide | CuI or Ni catalyst, Cyanide Salt, Light | High yields, mild conditions, avoids elimination side products. | Requires halide precursor; photocatalysis requires specific equipment. |
| 3. Ring Expansion | Cyclohexanone | NaNO₂, LiAlH₄, etc. | Utilizes inexpensive starting material; intellectually elegant. | Multi-step, lower overall yield, potential for side reactions during rearrangement. |
| 4. Hydrocyanation | Cycloheptene | Ni(0) catalyst, HCN | 100% atom economy, direct, industrially scalable. | Extreme toxicity of HCN requires specialized handling; transfer methods are safer but less direct. |
Conclusion
The synthesis of this compound has evolved significantly from classical substitution reactions. Modern methods offer a diverse toolkit for the discerning chemist. For laboratory-scale synthesis where operational simplicity is key, the one-pot conversion from cycloheptanone offers an attractive and green option. For achieving high yields under mild conditions from a pre-functionalized substrate, photoinduced copper-catalyzed cyanation stands out as a state-of-the-art technique. For large-scale industrial production where atom economy is paramount, nickel-catalyzed hydrocyanation remains the benchmark, provided the significant safety challenges of handling hydrogen cyanide can be managed. The proposed ring expansion strategy, while likely lower-yielding, serves as a valuable exercise in synthetic design from simple precursors. The continued development of safer cyanide sources and more efficient, robust catalysts will undoubtedly further refine and improve access to this important synthetic building block.
References
- 1. New One-Pot Methods for Preparation of CyclohexanecarbonitrileâGreen Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses [scirp.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Facile Preparation of the Tosylhydrazone Derivatives of a Series of Racemic trans-3,4-Substituted Cyclopentanones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Rapid Synthesis of N‐Tosylhydrazones under Solvent‐Free Conditions and Their Potential Application Against Human Triple‐Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyanation - Wikipedia [en.wikipedia.org]
- 8. Photoinduced, Copper-Catalyzed Carbon–Carbon Bond Formation with Alkyl Electrophiles: Cyanation of Unactivated Secondary Alkyl Chlorides at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nickel-Catalyzed Cyanation of Aryl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Ring Expansion Rearrangements - Chemistry Steps [chemistrysteps.com]
- 16. Büchner–Curtius–Schlotterbeck reaction - Wikipedia [en.wikipedia.org]
- 17. Buchner ring expansion - Wikipedia [en.wikipedia.org]
- 18. Hydrocyanation - Wikipedia [en.wikipedia.org]
- 19. organicreactions.org [organicreactions.org]
- 20. Thieme E-Books & E-Journals [thieme-connect.de]
- 21. Butadiene - Wikipedia [en.wikipedia.org]
- 22. analyticalscience.wiley.com [analyticalscience.wiley.com]
A Technical Guide to the Thermal Stability and Decomposition of Cycloheptanecarbonitrile
Abstract
Cycloheptanecarbonitrile, a key intermediate in the synthesis of complex pharmaceutical and specialty chemical products, possesses a unique structural motif combining a seven-membered carbocyclic ring with a reactive nitrile functional group. Understanding the thermal stability and decomposition behavior of this molecule is paramount for ensuring safe handling, optimizing reaction conditions, and defining storage protocols. This in-depth technical guide provides a comprehensive analysis of the thermal properties of this compound. In the absence of direct, publicly available experimental data for this specific molecule, this guide establishes a predictive framework grounded in the known behavior of analogous cycloalkanecarbonitriles and the fundamental principles of thermal analysis and organic chemistry. We will detail the requisite experimental methodologies for a thorough thermal hazard assessment, predict the likely decomposition pathways and resulting products, and provide robust safety protocols for researchers, scientists, and drug development professionals.
Introduction: The Significance of Thermal Stability in Process Chemistry
The nitrile functional group is a versatile component in organic synthesis, valued for its ability to be transformed into amines, carboxylic acids, and amides.[1][2] When incorporated into a cycloheptane ring, the resulting molecule, this compound, presents both synthetic opportunities and potential process safety challenges. The thermal stability of a chemical compound is not an intrinsic constant but a kinetic parameter that dictates the temperature at which it begins to undergo irreversible decomposition. For drug development professionals and process chemists, a thorough understanding of a compound's thermal behavior is critical for:
-
Safe Process Scale-up: Preventing uncontrolled exothermic events (thermal runaways) in larger reactors.
-
Defining Maximum Operating Temperatures: Ensuring that synthetic transformations can be conducted without unintended degradation of the starting material or product.
-
Storage and Transport Regulations: Establishing safe temperature limits to maintain compound integrity and prevent hazardous situations.
-
Predicting Incompatibilities: Understanding how the molecule might behave in the presence of other reagents, catalysts, or contaminants at elevated temperatures.
This guide serves as a foundational resource for approaching the thermal analysis of this compound, emphasizing a proactive and predictive approach to chemical safety and process optimization.
Recommended Methodologies for Thermal Hazard Assessment
A comprehensive thermal stability assessment relies on a combination of analytical techniques that probe different aspects of a substance's response to heat. The following experimental workflow is the industry standard for characterizing new or poorly understood chemical entities.
Experimental Workflow
The logical flow for assessing thermal stability begins with screening techniques and progresses to more sophisticated analysis as needed.
Caption: Recommended workflow for thermal stability assessment.
Detailed Experimental Protocols
2.2.1 Differential Scanning Calorimetry (DSC)
-
Principle: DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[3][4] It is highly effective for detecting thermal events such as melting, crystallization, and decomposition (exotherms).
-
Protocol:
-
Accurately weigh 1-5 mg of this compound into a high-pressure gold-plated stainless steel crucible. The use of a high-pressure crucible is critical to contain any gases evolved during decomposition, allowing for the accurate measurement of the total energy released.
-
Seal the crucible hermetically.
-
Place the sample crucible and an empty reference crucible into the DSC instrument.
-
Heat the sample at a constant rate, typically 2-10 °C/min, under an inert nitrogen atmosphere. A common temperature range is from ambient to 400 °C.
-
Record the heat flow versus temperature. The onset temperature of the first significant exotherm is considered the preliminary decomposition temperature.
-
2.2.2 Thermogravimetric Analysis (TGA)
-
Principle: TGA measures the change in mass of a sample as a function of temperature or time.[3][4] It is used to determine degradation temperatures, absorbed moisture content, and the quantity of volatile components.
-
Protocol:
-
Weigh 5-10 mg of this compound into an open ceramic or aluminum TGA pan.
-
Place the pan onto the TGA balance.
-
Heat the sample at a constant rate of 10 °C/min under a controlled nitrogen atmosphere.
-
Record the mass loss as a function of temperature. The temperature at which significant mass loss begins is an indicator of decomposition or evaporation.
-
For enhanced analysis, the evolved gases can be directed to a Mass Spectrometer (MS) or an FTIR spectrometer to identify the decomposition products in real-time.
-
Predictive Analysis of this compound Decomposition
While specific experimental data is not available, we can construct a scientifically robust prediction of this compound's thermal behavior based on the chemistry of its constituent parts: the cycloheptane ring and the nitrile group.
Factors Influencing Stability
-
Ring Strain: Cycloheptane has a relatively low ring strain compared to smaller rings like cyclopropane and cyclobutane.[5] Its flexibility allows it to adopt low-energy chair and boat conformations, making the cycloalkane ring itself fairly stable. This suggests that the decomposition will likely be initiated by the functional group rather than ring-opening of the hydrocarbon backbone at lower temperatures.
-
C-CN Bond: The carbon-carbon single bond between the cycloheptyl ring and the nitrile group is a potential weak point.
-
Nitrile Group Reactivity: The C≡N triple bond is inherently strong, but the nitrile group can participate in exothermic reactions, particularly polymerization or hydrolysis (if water is present).[1]
Predicted Thermal Profile
Based on analysis of similar compounds, a hypothetical thermal profile can be projected.
| Parameter | Predicted Value/Behavior for this compound | Rationale |
| Boiling Point | ~200-220 °C | Extrapolated from boiling points of cyclohexanecarbonitrile (~188 °C) and other related nitriles. |
| TGA Onset of Mass Loss | > 200 °C (in inert atmosphere) | Mass loss will initially be due to boiling, followed by decomposition at higher temperatures. |
| DSC Onset of Exotherm | 250-350 °C | Decomposition of organic nitriles is typically exothermic. The exact onset depends on purity and experimental conditions.[6] |
| Decomposition Energy | Moderate to High | Thermal decomposition of nitriles can be highly energetic, potentially leading to pressure buildup in closed systems. |
Proposed Decomposition Pathways
At elevated temperatures, several decomposition pathways are plausible. The identification of the actual products would require the TGA-MS/FTIR analysis described previously.
Caption: Plausible thermal decomposition pathways for this compound.
-
Pathway 1: Elimination of Hydrogen Cyanide: The most probable low-energy pathway involves the elimination of hydrogen cyanide (HCN) to form cycloheptene. This is a common decomposition route for alkyl nitriles. The release of highly toxic and flammable HCN gas is a major safety concern.[7]
-
Pathway 2: Homolytic Cleavage: At higher temperatures, the C-C bond between the ring and the nitrile group could break, forming a cycloheptyl radical and a cyanide radical. These highly reactive species would lead to a complex mixture of smaller hydrocarbons and nitrogen-containing compounds.
-
Pathway 3: Ring Fragmentation: The cycloheptyl ring itself can undergo fragmentation at very high temperatures, leading to the formation of smaller, unsaturated hydrocarbons like ethylene and propylene, similar to the decomposition of other cycloalkanes.[8]
-
Pathway 4: Nitrile Polymerization: Although less common without a catalyst, the nitrile group can undergo exothermic polymerization, especially in the presence of impurities. This would result in a solid, nitrogen-containing polymer.
Safety and Handling Protocols
Given the potential for the release of hydrogen cyanide and the inherent toxicity of organic nitriles, strict safety protocols must be followed.[9][10]
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical splash goggles and a face shield are mandatory when there is a risk of splashing.[10]
-
Hand Protection: Use nitrile or neoprene gloves. Double-gloving is recommended, especially for prolonged handling.[9] Always inspect gloves for tears or holes before use.
-
Body Protection: A lab coat, long pants, and closed-toe shoes are required.
Engineering Controls
-
Chemical Fume Hood: All work with this compound, especially heating, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors or potential decomposition products.[10]
-
Inert Atmosphere: When heating, it is advisable to do so under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions, which can be more energetic.
Storage
-
Store in a cool, dry, well-ventilated area.
-
Keep containers tightly sealed.
-
Store separately from strong acids, bases, and oxidizing agents. Contact with acid will cause the rapid evolution of lethal hydrogen cyanide gas.[9]
Spill and Emergency Procedures
-
Spill Response:
-
Evacuate the immediate area.
-
If the spill is large or outside of a fume hood, contact emergency services.
-
For small spills inside a fume hood, absorb the material with an inert absorbent (e.g., vermiculite or sand).
-
Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the area with a pH 10 buffer solution followed by a 10% bleach solution, and then a final water rinse.[11]
-
-
Exposure Response:
-
Inhalation: Move the individual to fresh air immediately. Seek immediate medical attention.[9]
-
Skin Contact: Remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[11]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes.[11]
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
-
Conclusion
References
- 1. The Renaissance of Organo Nitriles in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Review of Nitriles Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. Lab Safety Guideline: Cyanide | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 5. Cycloalkane - Wikipedia [en.wikipedia.org]
- 6. Study on Nitrile Oxide for Low-Temperature Curing of Liquid Polybutadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. youtube.com [youtube.com]
- 9. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 10. lsuhsc.edu [lsuhsc.edu]
- 11. ehs.dartmouth.edu [ehs.dartmouth.edu]
Quantum chemical calculations for Cycloheptanecarbonitrile
An In-depth Technical Guide to the Quantum Chemical Calculation of Cycloheptanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a molecule characterized by a flexible seven-membered aliphatic ring and a polar nitrile functional group, presents a significant conformational challenge that dictates its physicochemical properties and potential biological activity. Understanding its three-dimensional structure and electronic landscape is paramount for its application in medicinal chemistry and materials science. This technical guide provides a comprehensive, field-proven framework for conducting quantum chemical calculations on this compound. We move beyond a simple recitation of steps to explain the underlying scientific rationale for methodological choices, ensuring a robust and reproducible computational protocol. This document details a multi-tiered approach, beginning with a thorough conformational search to identify all energetically relevant structures, followed by high-accuracy geometry optimizations and vibrational frequency analyses using Density Functional Theory (DFT). Methodologies for calculating thermodynamic properties, simulating infrared spectra, and analyzing electronic structure are presented to furnish a complete molecular profile, directly applicable to modern drug discovery and development pipelines.
Introduction: The Significance of this compound
This compound (C₈H₁₃N) is an organic molecule of interest due to the unique interplay between its components: a conformationally complex seven-membered ring and a cyano (-C≡N) group.[1] The cycloheptane framework is notoriously flexible, capable of adopting several low-energy conformations, such as the twist-chair and twist-boat forms.[2][3][4] This conformational pluralism means the molecule does not exist as a single static structure but as a dynamic equilibrium of interconverting shapes. The specific conformation can dramatically influence its steric profile, dipole moment, and ability to interact with biological targets like protein binding pockets.
Quantum chemical calculations provide a powerful, non-experimental pathway to dissect this complexity.[5] By solving approximations of the Schrödinger equation, we can accurately predict molecular geometries, relative energies, vibrational signatures, and electronic properties. For drug development professionals, this data is invaluable for building pharmacophore models, understanding structure-activity relationships (SAR), and designing novel therapeutic agents with improved efficacy and specificity.[6][7][8] This guide will provide the theoretical grounding and practical protocols to perform these calculations effectively.
Foundational Choice of Method: Density Functional Theory (DFT)
For molecules of this size, Density Functional Theory (DFT) represents the optimal balance of computational accuracy and efficiency.[9] Unlike more computationally expensive wavefunction-based methods, DFT calculates the total energy of the system based on its electron density. This approach has proven highly effective for a wide range of chemical systems, including organic molecules and nitrile-containing compounds.[10][11]
Causality Behind Experimental Choices:
-
Functional Selection: The choice of the exchange-correlation functional is critical. For flexible organic molecules, functionals that include corrections for London dispersion forces are essential for accurately modeling weak intramolecular interactions. We recommend functionals such as B3LYP-D3(BJ) or ωB97X-D . The B3LYP functional is a well-established hybrid functional, and the D3(BJ) correction adds an empirical dispersion term, improving the description of non-covalent interactions that stabilize certain conformers.
-
Basis Set Selection: The basis set is the set of mathematical functions used to build the molecular orbitals. A good starting point for molecules containing C, H, and N is the Pople-style 6-31G(d,p) basis set.[12][13] This is a split-valence basis set that includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), allowing for greater flexibility in describing the anisotropic nature of chemical bonds. For higher accuracy, a triple-zeta basis set like def2-TZVP can be employed.[9]
The Computational Workflow: A Validating Protocol
A successful computational study of a flexible molecule is not a single calculation but a multi-step workflow. Each subsequent step builds upon the previous one, and includes checks to validate the results.
Caption: A validated workflow for quantum chemical analysis.
Experimental Protocol 1: Conformational Analysis
Objective: To identify all energetically accessible conformations of this compound.
-
Initial Structure: Obtain a 3D structure of this compound. This can be downloaded from a database like PubChem or built using molecular modeling software.[1]
-
Force Field Selection: Employ a molecular mechanics (MM) force field, such as MMFF94, or a fast semi-empirical method like GFN2-xTB, which are designed for rapid energy evaluation of organic molecules.
-
Systematic Search: Initiate a systematic or stochastic conformational search. This involves rotating all rotatable bonds (including those within the ring) and evaluating the energy of each resulting structure.
-
Filtering and Clustering: After generating hundreds or thousands of potential conformers, filter them to remove duplicates and cluster them based on geometry (e.g., using RMSD). Keep only the unique structures within a reasonable energy window (e.g., 10-15 kcal/mol) of the global minimum.
-
Rationale: This initial, lower-level search is crucial because performing high-level DFT optimizations on every possible structure would be computationally prohibitive. This step efficiently identifies a small set of promising candidates for more accurate analysis.
Experimental Protocol 2: Geometry Optimization and Frequency Verification
Objective: To find the precise minimum-energy geometry for each conformer and confirm it is a true minimum.
-
Input Structures: Use the unique, low-energy conformers identified in Protocol 1 as starting points.
-
Calculation Setup:
-
Software: Gaussian, ORCA, or similar quantum chemistry software package.
-
Method: B3LYP-D3(BJ)
-
Basis Set: 6-31G(d,p)
-
Keywords: Opt Freq (This combination requests a geometry optimization followed by a frequency calculation at the same level of theory).
-
-
Execution: Run the calculation for each conformer. The optimization algorithm will iteratively adjust the atomic positions to minimize the forces on the atoms until a stationary point on the potential energy surface is found.
-
Validation (Trustworthiness): The frequency calculation is a self-validating step.
-
Result: A true energy minimum will have zero imaginary frequencies .
-
Troubleshooting: If one imaginary frequency is present, it indicates a transition state, not a stable conformer. The structure should be distorted along the vibrational mode corresponding to the imaginary frequency and re-optimized.
-
-
Data Extraction: From the output files, extract the final optimized coordinates (in .xyz or PDB format) and the electronic energy.
Data Presentation and Interpretation of Results
The output of these calculations provides a wealth of quantitative data. Organizing this data into tables is essential for clear interpretation and comparison.
Conformational Energy Landscape
The primary result is the relative stability of the different conformers. The twist-chair (TC) and twist-boat (TB) are expected to be the most stable families for the cycloheptane ring.
Caption: Hypothetical energy landscape of this compound conformers.
Table 1: Calculated Properties of this compound Conformers
| Conformer ID | Relative Energy (ΔG, kcal/mol) | Dipole Moment (Debye) | C≡N Stretch Freq. (cm⁻¹) | Boltzmann Population (%) |
| TC-ax-1 | 0.00 | 3.85 | 2245 | 55.1 |
| TC-eq-1 | 0.21 | 4.01 | 2248 | 32.3 |
| TB-ax-1 | 1.55 | 3.60 | 2242 | 4.9 |
| TC-eq-2 | 1.78 | 4.15 | 2250 | 3.5 |
| TB-eq-1 | 2.10 | 3.95 | 2246 | 2.2 |
| ... | ... | ... | ... | ... |
(Note: "ax" and "eq" refer to the axial vs. equatorial-like position of the nitrile group relative to the ring's pseudo-plane. Values are illustrative.)
Interpretation:
-
Relative Energy: The Gibbs Free Energy (ΔG), obtained from the frequency calculation, is used to determine the relative stability of conformers at a given temperature (e.g., 298.15 K). The conformer with the lowest energy is set as the reference (0.00 kcal/mol).
-
Boltzmann Population: The relative energies are used to calculate the equilibrium population of each conformer, indicating which shapes are most prevalent.
-
Dipole Moment: This value is crucial for understanding intermolecular interactions, solubility, and binding to polar sites in a protein.
-
Vibrational Frequencies: The calculated frequencies can be used to simulate an IR spectrum. The nitrile group has a characteristic strong, sharp absorption band in the infrared spectrum, typically between 2220-2260 cm⁻¹.[11] Comparing the calculated C≡N stretching frequency to experimental IR data is a key method for validating the computational model.[14][15]
Conclusion: From Calculation to Application
This guide has outlined a rigorous and self-validating workflow for the quantum chemical analysis of this compound. By systematically exploring the molecule's conformational space and applying a reliable DFT protocol, researchers can obtain a detailed understanding of its structure, stability, and electronic properties. For scientists in drug discovery, this information is not merely academic; it is actionable intelligence. The dominant conformers represent the bioactive shapes that must be considered in docking studies, the dipole moment informs potential polar interactions, and the overall electronic structure can guide the rational design of derivatives with enhanced binding affinity and optimized pharmacokinetic profiles.[16][17] Adherence to this structured computational approach ensures that the derived data is both accurate and directly relevant to the challenges of modern chemical and pharmaceutical research.
References
- 1. This compound | C8H13N | CID 96653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Conformational analysis of cycloheptane, oxacycloheptane, 1,2‐dioxacycloheptane, 1,3‐dioxacycloheptane, and 1,4‐dioxacy… [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quantum chemical calculations and their uses | Research, Society and Development [rsdjournal.org]
- 6. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Innovative computational approaches in drug discovery and design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. docs.nrel.gov [docs.nrel.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Comprehensive Analysis of the Metal–Nitrile Bonding in an Organo-Diiron System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. air.unimi.it [air.unimi.it]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 15. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 16. Computational Drug Design [biophys.mpg.de]
- 17. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols for the Large-Scale Synthesis of Cycloheptanecarbonitrile
Introduction: Strategic Importance and Synthetic Challenges of Cycloheptanecarbonitrile
This compound, a seven-membered carbocyclic nitrile, serves as a pivotal intermediate in the synthesis of a variety of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique structural motif is a valuable building block for the development of novel therapeutic agents and functional materials. However, the synthesis of medium-sized rings, such as the cycloheptane system, often presents significant challenges compared to their five- and six-membered counterparts. These challenges include overcoming transannular strain and achieving high yields in ring-forming or functional group transformation reactions.
This comprehensive guide provides detailed protocols and expert insights for the large-scale synthesis of this compound, targeting researchers, scientists, and professionals in drug development. The methodologies presented herein are designed for scalability, safety, and efficiency, addressing the critical need for reliable and robust synthetic routes. We will explore two primary, scalable pathways starting from the readily available cycloheptanone: the cyanohydrin route and the tosylhydrazone route. The causality behind experimental choices, safety protocols, and data interpretation will be thoroughly discussed to ensure scientific integrity and practical applicability.
Physicochemical Properties of Key Compounds
A thorough understanding of the physical and chemical properties of the reactants, intermediates, and the final product is crucial for process optimization and safety.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | CAS Number |
| Cycloheptanone | C₇H₁₂O | 112.17 | 179-181 | 0.951 | 502-42-1 |
| p-Toluenesulfonylhydrazide | C₇H₁₀N₂O₂S | 186.23 | Decomposes | - | 1576-35-8 |
| Cycloheptanone Tosylhydrazone | C₁₄H₂₀N₂O₂S | 296.4 | - | - | - |
| Potassium Cyanide | KCN | 65.12 | 1625 | 1.52 | 151-50-8 |
| This compound | C₈H₁₃N | 123.20 | 95-97 / 12 mmHg | 0.93 | 32730-85-1 |
Diagram: Synthetic Pathways from Cycloheptanone
Caption: Overview of the two primary synthetic routes to this compound from Cycloheptanone.
PART 1: The Cyanohydrin Route - A Stepwise Approach
This pathway involves the formation of a cyanohydrin from cycloheptanone, followed by dehydration to an unsaturated nitrile, and subsequent reduction to the desired saturated nitrile. While a multi-step process, it offers robust and well-understood reaction mechanisms.
Protocol 1.1: Synthesis of Cycloheptanone Cyanohydrin
The addition of cyanide to a ketone is a classic and effective method for forming a new carbon-carbon bond.[1][2] The reaction is reversible and base-catalyzed. For large-scale operations, using a stabilized and less hazardous cyanide source like acetone cyanohydrin can be advantageous.[3]
Materials:
-
Cycloheptanone
-
Potassium Cyanide (KCN) or Sodium Cyanide (NaCN)
-
Acetic Acid
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate
-
Ice bath
Procedure:
-
In a well-ventilated fume hood, equip a multi-necked flask with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Charge the flask with a solution of potassium cyanide in water, and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of cycloheptanone in a suitable solvent like diethyl ether to the cyanide solution while maintaining the temperature below 10 °C.
-
After the addition is complete, slowly add glacial acetic acid via the dropping funnel to neutralize the mixture and promote the formation of the cyanohydrin.
-
Continue stirring at low temperature for an additional 2-3 hours.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield crude cycloheptanone cyanohydrin. This intermediate is often used in the next step without further purification.
Protocol 1.2: Dehydration to 1-Cycloheptenecarbonitrile
Dehydration of the cyanohydrin is typically achieved using a dehydrating agent such as thionyl chloride in the presence of a base like pyridine.
Materials:
-
Crude Cycloheptanone Cyanohydrin
-
Thionyl Chloride (SOCl₂)
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
Procedure:
-
In a suitable reaction vessel, dissolve the crude cycloheptanone cyanohydrin in dichloromethane and cool to 0 °C.
-
Slowly add a solution of thionyl chloride in DCM, followed by the slow addition of pyridine, keeping the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by pouring it over ice and then slowly adding a saturated solution of sodium bicarbonate to neutralize the excess acid.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude 1-cycloheptenecarbonitrile by vacuum distillation.
Protocol 1.3: Reduction to this compound
The final step involves the reduction of the carbon-carbon double bond of the unsaturated nitrile. Catalytic hydrogenation is a common and scalable method for this transformation.
Materials:
-
1-Cycloheptenecarbonitrile
-
Palladium on Carbon (Pd/C, 5-10 wt. %)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas source
-
Parr hydrogenator or a similar high-pressure reactor
Procedure:
-
In a high-pressure reactor, dissolve the 1-cycloheptenecarbonitrile in ethanol or ethyl acetate.
-
Carefully add the Pd/C catalyst to the solution.
-
Seal the reactor and purge with nitrogen, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (typically 50-100 psi) and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by GC or TLC.
-
Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Remove the solvent under reduced pressure, and purify the resulting this compound by vacuum distillation.
PART 2: The Tosylhydrazone Route - A More Direct Conversion
This pathway offers a more direct conversion of a ketone to a nitrile. It proceeds through the formation of a tosylhydrazone, which upon treatment with a cyanide source, undergoes a Shapiro-type reaction to yield the nitrile.[4][5][6]
Protocol 2.1: Synthesis of Cycloheptanone Tosylhydrazone
The formation of a tosylhydrazone is a straightforward condensation reaction between a ketone and p-toluenesulfonylhydrazide, typically catalyzed by an acid.[7][8]
Materials:
-
Cycloheptanone
-
p-Toluenesulfonylhydrazide
-
Ethanol or Methanol
-
Catalytic amount of Hydrochloric Acid (HCl) or Acetic Acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve cycloheptanone and a stoichiometric amount of p-toluenesulfonylhydrazide in ethanol or methanol.
-
Add a catalytic amount of acid (e.g., a few drops of concentrated HCl).
-
Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the product.
-
Collect the crystalline cycloheptanone tosylhydrazone by filtration, wash with cold ethanol, and dry under vacuum.
Protocol 2.2: Conversion of Tosylhydrazone to this compound
The reaction of the tosylhydrazone with a cyanide salt, typically potassium cyanide, in a high-boiling solvent leads to the formation of the nitrile.[9]
Materials:
-
Cycloheptanone Tosylhydrazone
-
Potassium Cyanide (KCN)
-
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Water
-
Diethyl Ether
Procedure:
-
EXTREME CAUTION: This reaction should be performed in a highly efficient fume hood, and all safety precautions for handling cyanides must be strictly followed.
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, suspend potassium cyanide in DMF or DMSO.
-
Add the cycloheptanone tosylhydrazone to the suspension.
-
Heat the reaction mixture to a temperature of 120-140 °C and maintain for 4-6 hours. Monitor the reaction by GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a large volume of water and extract with diethyl ether.
-
Wash the combined organic extracts with water and brine to remove the solvent and any residual cyanide salts.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude this compound by vacuum distillation.
Diagram: Workflow for the Tosylhydrazone Route
Caption: Step-by-step workflow for the synthesis of this compound via the tosylhydrazone intermediate.
PART 3: Safety Considerations for Large-Scale Cyanation Reactions
The use of cyanide compounds on a large scale necessitates stringent safety protocols due to their high toxicity.[10][11][12][13] Inhalation, ingestion, or skin contact with cyanide salts or hydrogen cyanide gas can be fatal.
Key Safety Measures:
-
Engineering Controls:
-
All manipulations involving cyanide salts or reactions that can generate hydrogen cyanide must be conducted in a well-ventilated chemical fume hood with a certified face velocity.
-
For large-scale reactions, a dedicated and isolated reaction bay with a scrubber system for emergency gas release is highly recommended.[11]
-
Continuously monitor the work area for hydrogen cyanide gas using appropriate detectors.[11]
-
-
Personal Protective Equipment (PPE):
-
Wear appropriate PPE at all times, including a lab coat, chemical splash goggles, a face shield, and heavy-duty nitrile or neoprene gloves.[10]
-
For handling solid cyanides, a dust mask or a respirator with a particulate filter should be used to prevent inhalation.
-
-
Handling and Storage:
-
Store cyanide salts in a cool, dry, and well-ventilated area, away from acids and oxidizing agents.[10]
-
Cyanide containers should be clearly labeled and stored in a secure, locked cabinet or area.
-
Never work alone when handling cyanides.
-
-
Emergency Procedures:
-
Ensure that a cyanide antidote kit is readily available and that personnel are trained in its use.[14]
-
In case of exposure, immediately remove the affected person from the contaminated area and seek emergency medical attention.
-
Have a detailed emergency response plan in place, including procedures for spills, fires, and medical emergencies.
-
-
Waste Disposal:
-
All cyanide-containing waste must be quenched and disposed of according to institutional and governmental regulations. Typically, this involves treatment with an oxidizing agent like sodium hypochlorite under basic conditions to convert cyanide to the less toxic cyanate.
-
Conclusion and Outlook
The large-scale synthesis of this compound is an achievable goal for researchers and drug development professionals with careful planning and adherence to robust protocols. Both the cyanohydrin and tosylhydrazone routes offer viable pathways, with the choice depending on factors such as available equipment, desired purity, and safety infrastructure. The tosylhydrazone route, being more direct, may be preferable for its atom economy and reduced number of synthetic steps. However, it involves higher reaction temperatures and the handling of solid cyanide at scale. The cyanohydrin route, while longer, involves more classical and potentially more manageable transformations for large-scale production.
Future advancements in this field may focus on developing catalytic and more environmentally benign cyanation methods, potentially avoiding the use of stoichiometric amounts of highly toxic cyanide salts. Continuous flow chemistry also presents a promising avenue for enhancing the safety and efficiency of these hazardous reactions.[14] By following the detailed protocols and safety guidelines presented in this document, scientists can confidently and safely produce this compound for their research and development needs.
References
- 1. TBD- or PS-TBD-Catalyzed One-Pot Synthesis of Cyanohydrin Carbonates and Cyanohydrin Acetates from Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalytic, Asymmetric Synthesis of Cyanohydrin Ethyl Carbonates [organic-chemistry.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Shapiro reaction - Wikipedia [en.wikipedia.org]
- 5. Shapiro Reaction [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Rapid Synthesis of N‐Tosylhydrazones under Solvent‐Free Conditions and Their Potential Application Against Human Triple‐Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facile Preparation of the Tosylhydrazone Derivatives of a Series of Racemic trans-3,4-Substituted Cyclopentanones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Handling Cyanide Safely: Protocols for Mining and Metal Processing Industries - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 11. m.youtube.com [m.youtube.com]
- 12. unitedchemicalcn.com [unitedchemicalcn.com]
- 13. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 14. Working Safely with Cyanide Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
Application Notes and Protocols for the Derivatization of Cycloheptanecarbonitrile for Biological Screening
Introduction: The Untapped Potential of the Cycloheptane Scaffold
In the landscape of medicinal chemistry and drug discovery, the exploration of novel chemical space is paramount to identifying next-generation therapeutics. While five- and six-membered carbocyclic rings are ubiquitous in pharmaceuticals, larger ring systems, such as the cycloheptane moiety, remain comparatively underexplored. This represents a significant opportunity for the discovery of compounds with unique pharmacological profiles. The conformational flexibility of the cycloheptane ring allows it to present appended functional groups in a diverse array of spatial orientations, potentially leading to enhanced binding affinity and selectivity for biological targets.[1]
Cycloheptanecarbonitrile serves as an excellent starting material for the creation of a library of diverse compounds for biological screening. The nitrile group is a versatile functional handle that can be readily transformed into a variety of other functionalities, each with its own potential for biological interactions. This guide provides a comprehensive overview of key derivatization strategies for this compound, complete with detailed, field-proven protocols. We will explore the conversion of the nitrile to primary amines, carboxylic acids, ketones, and tetrazoles, transforming a single starting material into a rich collection of pharmacologically relevant scaffolds. The methodologies described herein are designed to be robust and scalable, enabling researchers to efficiently generate compound libraries for high-throughput screening and lead optimization. Recent studies have highlighted the potential of cycloheptane derivatives in various therapeutic areas, including as inhibitors of cyclin-dependent kinase 2 (CDK2) for anti-breast cancer applications.[2][3]
Part 1: Synthesis of the Starting Material: this compound
A reliable supply of the starting material is crucial for any derivatization campaign. While not as commonly commercially available as its six-membered ring counterpart, this compound can be readily synthesized from cycloheptanone. The following protocol is adapted from established methods for the synthesis of cyclohexanecarbonitrile.[4][5]
Protocol 1: Synthesis of this compound from Cycloheptanone
This two-step, one-pot synthesis proceeds via the formation of a cyanohydrin followed by its reduction.
Materials:
-
Cycloheptanone
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Sodium bisulfite (NaHSO₃)
-
Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) for reduction (handled with extreme caution)
-
Diethyl ether or Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), dilute
-
Sodium hydroxide (NaOH), aqueous solution
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Cyanohydrin Formation:
-
In a well-ventilated fume hood, dissolve cycloheptanone (1.0 eq) in a suitable solvent like ethanol or water.
-
Slowly add a solution of sodium cyanide (1.1 eq) in water to the stirring solution of cycloheptanone at 0-5 °C (ice bath).
-
Concurrently, slowly add a solution of sodium bisulfite (1.1 eq) in water. The bisulfite adduct formation helps to drive the equilibrium towards the cyanohydrin.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).
-
-
Reduction to this compound:
-
Caution: The following step should be performed by experienced personnel due to the highly reactive nature of the reducing agents.
-
In a separate flask, prepare a suspension of a reducing agent like sodium borohydride (2.0 eq) in a suitable solvent like ethanol or THF.
-
Slowly add the cyanohydrin reaction mixture to the reducing agent suspension at 0-5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Quench the reaction cautiously by the slow, dropwise addition of dilute hydrochloric acid until the effervescence ceases.
-
-
Work-up and Purification:
-
Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
-
Part 2: Derivatization Reactions of this compound
The true power of this compound as a scaffold lies in the versatility of its nitrile group. The following sections detail protocols for its conversion into four key functional groups, each with distinct chemical properties and potential for biological activity.
A. Reduction to Cycloheptylmethanamine: Introducing a Primary Amine
Scientific Rationale: The reduction of a nitrile to a primary amine is a fundamental transformation in medicinal chemistry.[6] Primary amines are common pharmacophores found in a vast number of biologically active molecules. They can act as hydrogen bond donors and acceptors, and can be protonated at physiological pH to form ammonium salts, which can engage in ionic interactions with biological targets.
dot
Caption: Workflow for the reduction of this compound.
Protocol 2: Reduction of this compound with Lithium Aluminum Hydride (LiAlH₄)
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Sodium sulfate, anhydrous
-
2M Sodium hydroxide solution
-
Water
Procedure:
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add LiAlH₄ (1.5 eq) and anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
-
Addition of Nitrile:
-
Dissolve this compound (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the nitrile solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
-
Reaction and Work-up:
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours. The reaction can be gently heated to reflux if necessary to ensure completion.
-
Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 2M NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
A white precipitate of aluminum salts should form.
-
Stir the resulting mixture vigorously for 30 minutes.
-
-
Isolation and Purification:
-
Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether.
-
Dry the filtrate over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to yield the crude cycloheptylmethanamine.
-
The product can be further purified by distillation or by conversion to its hydrochloride salt followed by recrystallization.
-
B. Hydrolysis to Cycloheptanecarboxylic Acid: A Carboxylic Acid Bioisostere Precursor
Scientific Rationale: The hydrolysis of nitriles to carboxylic acids is a robust and high-yielding transformation.[7][8][9][10][11] Carboxylic acids are prevalent in drug molecules due to their ability to form strong hydrogen bonds and ionic interactions. They are also key intermediates for further derivatization, such as ester or amide formation.
dot
Caption: Workflow for the hydrolysis of this compound.
Protocol 3: Acid-Catalyzed Hydrolysis of this compound
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)
-
Water
-
Ethyl acetate or Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, carefully add this compound (1.0 eq) to a mixture of concentrated sulfuric acid (5-10 eq) and water. The reaction is exothermic, so addition should be done slowly with cooling.
-
-
Hydrolysis:
-
Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction progress by TLC.
-
-
Work-up:
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.
-
Extract the aqueous mixture with ethyl acetate or diethyl ether (3 x 50 mL).
-
-
Isolation and Purification:
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation to yield the crude cycloheptanecarboxylic acid.
-
The product can be purified by recrystallization or distillation under reduced pressure.
-
C. Reaction with Grignard Reagents to form Cycloheptyl Ketones: Introducing Lipophilic Moieties
Scientific Rationale: The addition of Grignard reagents to nitriles, followed by hydrolysis, provides a straightforward route to ketones.[12][13][14][15] This reaction is highly valuable for introducing a wide variety of alkyl or aryl groups, allowing for the systematic exploration of structure-activity relationships (SAR). Ketones can act as hydrogen bond acceptors and provide a scaffold for further modifications.
dot
Caption: Workflow for the Grignard reaction with this compound.
Protocol 4: Synthesis of Cycloheptyl Phenyl Ketone
Materials:
-
This compound
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether or THF
-
Iodine crystal (as initiator)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Grignard Reagent:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings (1.2 eq) and a small crystal of iodine.
-
Add a small portion of a solution of bromobenzene (1.1 eq) in anhydrous diethyl ether.
-
Initiate the reaction by gentle warming if necessary. Once the reaction starts (disappearance of iodine color and gentle reflux), add the remaining bromobenzene solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes.
-
-
Reaction with Nitrile:
-
Cool the Grignard reagent to 0 °C.
-
Dissolve this compound (1.0 eq) in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent.
-
After the addition, remove the ice bath and stir the reaction at room temperature for 2-4 hours.
-
-
Work-up and Hydrolysis:
-
Cool the reaction mixture to 0 °C and slowly add saturated aqueous ammonium chloride solution to quench the reaction and hydrolyze the intermediate imine.
-
Stir the mixture until two clear layers form.
-
-
Isolation and Purification:
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
The crude cycloheptyl phenyl ketone can be purified by column chromatography on silica gel or by distillation.
-
D. [2+3] Cycloaddition to form a Tetrazole: A Carboxylic Acid Bioisostere
Scientific Rationale: The tetrazole ring is widely recognized as a bioisostere of the carboxylic acid functional group.[16] It possesses a similar pKa and steric profile but can offer improved metabolic stability and pharmacokinetic properties. The synthesis of tetrazoles from nitriles via a [2+3] cycloaddition with an azide is a highly efficient and widely used transformation in medicinal chemistry.[17][18][19][20] Tetrazole derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[21][22][23][24]
dot
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of tricyclic and tetracyclic benzo[6,7]cycloheptane derivatives linked morpholine moiety as CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New One-Pot Methods for Preparation of CyclohexanecarbonitrileâGreen Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses [scirp.org]
- 5. scirp.org [scirp.org]
- 6. benchchem.com [benchchem.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 9. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
- 14. m.youtube.com [m.youtube.com]
- 15. shaalaa.com [shaalaa.com]
- 16. eurekaselect.com [eurekaselect.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Efficient Transformation of Inactive Nitriles into 5-Substituted 1H-Tetrazoles Using Microwave Irradiation and Their Applications [organic-chemistry.org]
- 19. 1H-Tetrazole synthesis [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
- 21. An Overview on Biological Evaluation of Tetrazole Derivatives [kr.cup.edu.in]
- 22. researchgate.net [researchgate.net]
- 23. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Cycloheptanecarbonitrile Derivatives
<
Abstract
This application note provides a comprehensive guide to the purification of cycloheptanecarbonitrile derivatives using preparative High-Performance Liquid Chromatography (HPLC). These compounds are pivotal intermediates in medicinal chemistry and materials science, demanding high purity for subsequent applications. This document outlines a systematic approach to method development, scale-up, and troubleshooting for reverse-phase HPLC purification. Detailed protocols are provided for researchers, scientists, and drug development professionals to achieve high-purity isolation of these challenging molecules.
Introduction: The Significance of Purifying this compound Derivatives
This compound and its derivatives are crucial building blocks in the synthesis of novel therapeutic agents and functional materials. The seven-membered cycloalkane ring imparts unique conformational properties, while the nitrile group serves as a versatile chemical handle for further molecular elaboration. The biological activity and material properties of the final products are critically dependent on the purity of these intermediates. Impurities, often structurally similar isomers or unreacted starting materials, can lead to ambiguous biological data, undesirable side reactions, and compromised material performance.
Preparative HPLC is an indispensable technique for obtaining these compounds in high purity (>95%).[1] This guide details a robust reverse-phase HPLC (RP-HPLC) methodology, addressing the specific challenges associated with the purification of these moderately nonpolar compounds.
Foundational Principles: Reverse-Phase HPLC for this compound Derivatives
RP-HPLC is the most common mode of chromatography for the purification of small organic molecules due to its versatility and the wide range of stationary phases available.[2][3] The fundamental principle involves the partitioning of analytes between a nonpolar stationary phase (typically alkyl-bonded silica, such as C18) and a polar mobile phase.
Causality in Method Design:
-
Stationary Phase Selection: A C18 stationary phase is the recommended starting point. Its long alkyl chains provide sufficient hydrophobic interaction to retain the cycloheptane core. For more polar derivatives, a C8 or a cyano-functionalized phase might offer alternative selectivity.[4]
-
Mobile Phase Composition: A mixture of water and an organic solvent, such as acetonitrile or methanol, is used as the mobile phase.[5] Acetonitrile is often preferred due to its lower UV cutoff and viscosity, which results in lower backpressure and better performance at low detection wavelengths.[6][7][8] The proportion of the organic solvent is adjusted to control the retention time of the compounds.
-
Mobile Phase Modifiers: The addition of a small amount of an acid, such as formic acid or acetic acid (typically 0.1%), to the mobile phase is crucial.[9] These modifiers improve peak shape by suppressing the ionization of free silanol groups on the silica-based stationary phase, which can otherwise lead to peak tailing, especially for compounds with basic functionalities.[10] For mass spectrometry (MS) detection, volatile modifiers like formic acid and ammonium formate are essential.[11][12]
-
Detection: The nitrile group itself does not possess a strong chromophore for UV detection.[13] However, many this compound derivatives are synthesized with aromatic or other UV-active moieties. Detection is typically performed at a wavelength where the derivative absorbs strongly, often around 254 nm if an aromatic ring is present.[14] If the molecule lacks a suitable chromophore, a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be employed. Alternatively, if the purification is coupled with mass spectrometry, detection can be triggered by the mass of the target compound.[15]
Experimental Protocols
Analytical Method Development
The initial phase of purification focuses on developing a robust analytical method that will serve as the foundation for the preparative scale-up.[16]
Step-by-Step Protocol:
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a solvent compatible with the initial mobile phase conditions (e.g., a mixture of water/acetonitrile or methanol). The sample solvent should ideally be weaker than the mobile phase to prevent peak distortion.[17] Filter the sample through a 0.22 µm syringe filter to remove particulate matter.[17]
-
Initial Scouting Gradient:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Gradient: 5% to 95% B over 20 minutes.
-
Detection: UV at 254 nm (or a wavelength appropriate for the specific derivative).
-
-
Method Optimization:
-
Based on the scouting run, adjust the gradient to improve the resolution between the target compound and its impurities.
-
If peaks are broad or tailing, ensure the mobile phase modifier is present and at an appropriate concentration.[18]
-
Consider screening different organic modifiers (methanol vs. acetonitrile) as this can significantly alter selectivity.[6]
-
The goal is to achieve baseline separation of the target peak from adjacent impurities.
-
Preparative Scale-Up
Once an optimized analytical method is established, the next step is to scale up to a preparative column to isolate a larger quantity of the pure compound.[19][20]
Step-by-Step Protocol:
-
Column Selection: Choose a preparative column with the same stationary phase chemistry and particle size as the analytical column.[20] A common preparative column dimension is 21.2 x 250 mm.
-
Scaling Calculations: The flow rate and injection volume must be scaled appropriately to maintain the separation achieved at the analytical scale. The scaling factor is based on the square of the ratio of the column internal diameters.[21]
-
Scaling Factor = (ID_prep / ID_analytical)²
-
Flow Rate_prep = Flow Rate_analytical * Scaling Factor
-
Injection Volume_prep = Injection Volume_analytical * Scaling Factor
-
-
Loading Study: To maximize throughput, it's essential to determine the maximum amount of crude material that can be loaded onto the preparative column without compromising purity.[22] This is done by incrementally increasing the injection volume or concentration of the sample until the resolution between the target peak and a critical impurity begins to degrade.
-
Fraction Collection: Set up the fraction collector to trigger collection based on the UV signal of the eluting target peak.
-
Post-Purification Processing: Combine the fractions containing the pure product. The solvent is then removed, typically using a rotary evaporator, to yield the purified this compound derivative.
Data Presentation
Table 1: Recommended Starting HPLC Conditions
| Parameter | Analytical Scale | Preparative Scale |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 250 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min | 21.2 mL/min (Example) |
| Injection Volume | 5-20 µL | Dependent on loading study |
| Detection | UV at 254 nm | UV at 254 nm |
Visualization of Workflows
HPLC Purification Workflow
References
- 1. US6413431B1 - HPLC method for purifying organic compounds - Google Patents [patents.google.com]
- 2. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hovione.com [hovione.com]
- 4. sorbtech.com [sorbtech.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. dawnscientific.com [dawnscientific.com]
- 8. chromtech.com [chromtech.com]
- 9. thomassci.com [thomassci.com]
- 10. waters.com [waters.com]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers [sigmaaldrich.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. youtube.com [youtube.com]
- 15. tarosdiscovery.com [tarosdiscovery.com]
- 16. labcompare.com [labcompare.com]
- 17. halocolumns.com [halocolumns.com]
- 18. mastelf.com [mastelf.com]
- 19. waters.com [waters.com]
- 20. Prep LC 101: Scaling up with Preparative HPLC [thermofisher.com]
- 21. agilent.com [agilent.com]
- 22. LC Scaling Analytical Methods Technical Tip 2 | Phenomenex [phenomenex.com]
Application Notes and Protocols: Cycloheptanecarbonitrile as a Versatile Intermediate in the Synthesis of Novel Agrochemicals
Introduction: The Untapped Potential of Seven-Membered Rings in Agrochemical Discovery
In the relentless pursuit of novel agrochemicals with improved efficacy, selectivity, and environmental profiles, the exploration of diverse chemical scaffolds is paramount. While five- and six-membered carbocycles are ubiquitous in the molecular architecture of commercial pesticides, larger ring systems, such as the cycloheptyl moiety, represent a comparatively underexplored domain. Cycloheptanecarbonitrile, a readily accessible seven-membered carbocycle bearing a reactive nitrile functionality, is emerging as a versatile intermediate for the synthesis of innovative agrochemical candidates. Its unique conformational flexibility and lipophilicity can impart desirable physicochemical and biological properties to the resulting active ingredients.
This technical guide provides a comprehensive overview of the synthetic utility of this compound in the context of agrochemical research and development. We will delve into the conversion of this key intermediate into valuable synthons and explore their subsequent application in the construction of molecules with potential herbicidal and fungicidal activities. The protocols detailed herein are designed to be robust and reproducible, offering researchers a practical roadmap for harnessing the potential of the cycloheptyl scaffold in their discovery programs.
Core Synthetic Transformations of this compound
The nitrile group of this compound serves as a versatile synthetic handle, allowing for its conversion into other key functional groups, primarily carboxylic acids and ketones. These transformations unlock a broader range of subsequent chemical modifications, paving the way for the synthesis of diverse agrochemical libraries.
Hydrolysis to Cycloheptanecarboxylic Acid: A Gateway to Amide and Ester Derivatives
Cycloheptanecarboxylic acid is a valuable building block for the synthesis of a variety of agrochemicals, including amides and esters, which are prevalent classes of fungicides and herbicides.[1][2] The robust nature of the cycloheptyl ring coupled with the reactivity of the carboxylic acid group makes it an attractive synthon for introducing a bulky, lipophilic moiety into a candidate molecule.
Protocol 1: Synthesis of Cycloheptanecarboxylic Acid from this compound
Objective: To efficiently hydrolyze this compound to cycloheptanecarboxylic acid.
Materials:
-
This compound (98% purity)
-
Sulfuric acid (98%)
-
Deionized water
-
Diethyl ether
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (10.0 g, 81.2 mmol) and a solution of sulfuric acid (25 mL) in water (25 mL).
-
Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and transfer it to a 500 mL separatory funnel.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield cycloheptanecarboxylic acid as a clear, colorless liquid.
Expected Yield: 85-95%
Characterization Data:
| Property | Value |
| Appearance | Clear, colorless liquid |
| Molecular Formula | C8H14O2 |
| Molecular Weight | 142.20 g/mol |
| Boiling Point | 135-138 °C @ 9 mmHg[3] |
| Purity (by GC) | >98% |
Causality of Experimental Choices: The use of strong acid (sulfuric acid) and heat is essential to drive the hydrolysis of the stable nitrile group to the corresponding carboxylic acid. The workup procedure with diethyl ether extraction and sodium bicarbonate wash ensures the isolation of a pure product.
Application in the Synthesis of a Fungicide Intermediate: N-Aryl Pyrazole Carboxamides
The pyrazole carboxamide class of fungicides, which includes commercial products like Penflufen, are potent inhibitors of the succinate dehydrogenase enzyme in the fungal respiratory chain.[4][5] The general structure of these fungicides consists of a substituted pyrazole carboxylic acid moiety linked via an amide bond to a substituted aniline. While there is no direct evidence of this compound being used in the commercial synthesis of Penflufen, the derived cycloheptanecarboxylic acid can be utilized to synthesize analogs for structure-activity relationship (SAR) studies.
Below is a representative workflow illustrating how this compound, via its carboxylic acid derivative, can be incorporated into a pyrazole carboxamide scaffold.
Caption: Synthetic workflow from this compound to a potential fungicide analog.
Protocol 2: Synthesis of N-(2-(1,3-dimethylbutyl)phenyl)cycloheptanecarboxamide
Objective: To synthesize a cycloheptyl-containing pyrazole carboxamide analog for biological screening.
Materials:
-
Cycloheptanecarboxylic acid (from Protocol 1)
-
Thionyl chloride (SOCl₂)
-
2-(1,3-dimethylbutyl)aniline
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
Step 1: Synthesis of Cycloheptanoyl Chloride
-
In a fume hood, add cycloheptanecarboxylic acid (5.0 g, 35.2 mmol) to a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Slowly add thionyl chloride (5.0 g, 42.2 mmol) to the flask.
-
Heat the mixture to reflux (approximately 80 °C) for 2 hours.
-
After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure to obtain crude cycloheptanoyl chloride.
Step 2: Amide Coupling
-
Dissolve 2-(1,3-dimethylbutyl)aniline (6.2 g, 35.2 mmol) and pyridine (3.1 g, 38.7 mmol) in anhydrous dichloromethane (50 mL) in a 250 mL round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the crude cycloheptanoyl chloride from Step 1 in anhydrous dichloromethane (20 mL) to the flask.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with 1M HCl (2 x 30 mL), saturated aqueous sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-(2-(1,3-dimethylbutyl)phenyl)cycloheptanecarboxamide.
Expected Yield: 70-85%
Characterization Data:
| Property | Value |
| Appearance | Off-white solid |
| Molecular Formula | C20H33NO |
| Molecular Weight | 303.49 g/mol |
| Purity (by HPLC) | >95% |
Application in the Synthesis of Herbicidal Scaffolds: Cycloheptanone-Pyrrole Derivatives
Recent patent literature has disclosed the discovery of novel herbicides based on a cycloheptanone-pyrrole scaffold.[6] This highlights the potential of cycloheptanone, which can be synthesized from this compound, as a key intermediate in the development of new herbicidal modes of action.
Caption: Synthetic pathway to a cycloheptanone-based herbicidal scaffold.
Protocol 3: Synthesis of Cycloheptanone from this compound
Objective: To convert this compound into the key herbicidal intermediate, cycloheptanone.
Materials:
-
This compound
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether
-
Hydrochloric acid (3 M aqueous solution)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Three-neck round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Set up a dry 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Add this compound (10.0 g, 81.2 mmol) and anhydrous diethyl ether (100 mL) to the flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methylmagnesium bromide solution (32.5 mL, 97.4 mmol) via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.
-
Carefully quench the reaction by slowly adding 3 M aqueous hydrochloric acid (100 mL) while cooling the flask in an ice bath.
-
Stir the mixture vigorously for 1 hour to ensure complete hydrolysis of the intermediate imine.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford pure cycloheptanone.
Expected Yield: 60-75%
Characterization Data:
| Property | Value |
| Appearance | Colorless liquid |
| Molecular Formula | C7H12O |
| Molecular Weight | 112.17 g/mol |
| Boiling Point | 179-181 °C[5] |
| Purity (by GC) | >97% |
Conclusion
This compound is a valuable and underutilized intermediate in the field of agrochemical synthesis. Its conversion to key synthons such as cycloheptanecarboxylic acid and cycloheptanone opens up avenues for the creation of novel fungicidal and herbicidal candidates. The protocols and synthetic strategies outlined in this guide provide a solid foundation for researchers to explore the chemical space around the cycloheptyl moiety. By leveraging the unique properties of this seven-membered ring system, the development of next-generation crop protection agents with enhanced performance and desirable safety profiles is an attainable goal.
References
- 1. EP2181088A1 - Preparation of 2-(1,3-dimethylbutyl)aniline and other branched alkyl-substituted-anilines - Google Patents [patents.google.com]
- 2. WO2009029383A1 - Preparation of 2-(1,3-dimethylbutyl)aniline and other branched alkyl-substituted-anilines - Google Patents [patents.google.com]
- 3. Preparation of 2-(1,3-dimethylbutyl)aniline and other branched alkyl-substituted-anilines - Patent EP-2181088-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN112174891A - Preparation method of penflufen metabolite - Google Patents [patents.google.com]
- 5. Cycloheptanone - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Synthesis of Cycloheptyl Cyanide via Nucleophilic Substitution
Abstract
This document provides a comprehensive guide for the synthesis of cycloheptyl cyanide through the nucleophilic substitution reaction of cycloheptyl bromide with a cyanide salt. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. This guide details the underlying chemical principles, a step-by-step experimental protocol, critical safety precautions, and methods for product characterization. The primary method described is a classical SN2 reaction, with considerations for alternative approaches such as phase-transfer catalysis.
Introduction and Scientific Background
The cyanation of alkyl halides is a fundamental carbon-carbon bond-forming reaction in organic synthesis, providing a versatile pathway to nitriles.[1] Nitriles are valuable intermediates, readily converted into other functional groups such as carboxylic acids, amines, and amides, which are prevalent in pharmaceuticals and fine chemicals. Cycloheptyl cyanide, specifically, serves as a key building block for more complex molecular architectures.
The core of this transformation lies in the nucleophilic substitution of the bromide atom on the cycloheptyl ring by a cyanide ion (CN⁻).[2][3] The reaction typically proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, particularly with secondary alkyl halides like cycloheptyl bromide.[4] In this mechanism, the cyanide nucleophile attacks the electrophilic carbon atom bonded to the bromine, leading to a concerted displacement of the bromide leaving group.[3][5]
The choice of cyanide source, solvent, and reaction conditions is critical to maximize the yield of the desired nitrile and minimize side reactions, such as elimination (E2).[6] Ethanolic solutions of sodium or potassium cyanide are commonly employed, as the alcohol promotes the dissolution of the inorganic salt while being a relatively poor nucleophile itself, thus disfavoring solvolysis.[2][4] Heating under reflux is necessary to provide the activation energy for the reaction.[2][4]
For systems where solubility or reactivity is a challenge, phase-transfer catalysis (PTC) offers a powerful alternative.[7][8][9] A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transport of the cyanide anion from the aqueous or solid phase into the organic phase where the alkyl halide is dissolved, thereby accelerating the reaction.[7][9][10]
Reaction Mechanism and Experimental Rationale
The primary reaction pathway is the SN2 mechanism, which involves a single, concerted step.
Key Considerations for Experimental Design:
-
Nucleophile: Sodium cyanide (NaCN) or potassium cyanide (KCN) are common and effective sources of the cyanide nucleophile.[2] Extreme caution must be exercised when handling these reagents due to their high toxicity.[11][12][13][14][15]
-
Substrate: Cycloheptyl bromide is a secondary alkyl halide.[16][17][18][19] While SN2 reactions are feasible, competing E2 elimination to form cycloheptene is a potential side reaction.
-
Solvent: The use of an ethanolic solvent system is crucial. It helps to dissolve the cyanide salt to a sufficient concentration for the reaction to proceed. Using a purely aqueous solvent would likely lead to the formation of cycloheptanol as a significant byproduct due to the presence of hydroxide ions.[4]
-
Temperature: Heating the reaction mixture under reflux provides the necessary energy to overcome the activation barrier of the reaction, increasing the reaction rate.[2][4]
Below is a diagram illustrating the SN2 reaction pathway.
Caption: SN2 mechanism for the cyanation of cycloheptyl bromide.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| Cycloheptyl bromide | ≥98% | Sigma-Aldrich | 2404-35-5 | Corrosive, handle with care.[16] |
| Sodium Cyanide | ≥97% | Sigma-Aldrich | 143-33-9 | EXTREMELY TOXIC . Handle with extreme caution.[11][13][14] |
| Ethanol | Anhydrous | Fisher Scientific | 64-17-5 | Flammable liquid. |
| Diethyl ether | Anhydrous | VWR | 60-29-7 | Extremely flammable. |
| Saturated Sodium Bicarbonate | ACS Grade | - | - | For workup. |
| Anhydrous Magnesium Sulfate | ACS Grade | - | 7487-88-9 | For drying. |
Experimental Protocol
Safety First: This procedure involves highly toxic sodium cyanide. All operations must be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (double gloving is recommended), must be worn at all times.[12] An emergency cyanide antidote kit should be readily available, and all personnel must be trained in its use.[12] Avoid contact with acids, which will liberate highly toxic hydrogen cyanide gas.[13]
Reaction Setup
-
Assemble a reflux apparatus consisting of a round-bottom flask, a condenser, and a heating mantle. Ensure all glassware is dry.
-
Equip the top of the condenser with a drying tube containing calcium chloride to prevent atmospheric moisture from entering the system.
The following diagram outlines the experimental workflow.
Caption: Experimental workflow for the synthesis of cycloheptyl cyanide.
Step-by-Step Procedure
-
Reagent Preparation: In the round-bottom flask, place sodium cyanide (1.2 equivalents) and anhydrous ethanol. Stir the mixture to create a suspension.
-
Addition of Substrate: To the stirring suspension, add cycloheptyl bromide (1.0 equivalent) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux using the heating mantle. Maintain a gentle reflux for 12-24 hours.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC), observing the disappearance of the cycloheptyl bromide spot/peak.
-
Workup - Quenching and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully filter the mixture to remove any unreacted sodium cyanide and the sodium bromide byproduct. Caution: The filter cake is toxic. Quench with a bleach solution before disposal.
-
Transfer the filtrate to a separatory funnel.
-
Add an equal volume of water and extract the product with diethyl ether (3 x volume of ethanol).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the solution using a rotary evaporator to remove the diethyl ether.
-
-
Purification:
-
The crude product can be purified by vacuum distillation to yield pure cycloheptyl cyanide.
-
Characterization of Cycloheptyl Cyanide
The identity and purity of the synthesized cycloheptyl cyanide can be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the carbon skeleton and the presence of the nitrile group.
-
Infrared (IR) Spectroscopy: The characteristic nitrile (C≡N) stretch will be observed around 2240-2260 cm⁻¹.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the product (123.20 g/mol ).[20]
Troubleshooting and Further Considerations
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Extend reflux time; ensure anhydrous conditions. |
| Significant elimination byproduct | Use a more polar, aprotic solvent like DMSO, but be aware of potential solubility issues with NaCN. | |
| Product Contamination | Unreacted starting material | Ensure sufficient reaction time and consider purification by column chromatography if distillation is ineffective. |
| Formation of cycloheptanol | Ensure anhydrous conditions were strictly maintained. |
Alternative Methodologies:
-
Phase-Transfer Catalysis: For reactions that are slow or give low yields, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can significantly improve the reaction rate and efficiency.[7][10] This approach is particularly useful for scaling up reactions.
-
Modern Catalytic Methods: Recent advancements include copper-catalyzed and nickel-catalyzed cyanations, which can offer milder reaction conditions and broader substrate scopes, sometimes using less toxic cyanide sources like trimethylsilyl cyanide (TMSCN) or zinc cyanide (Zn(CN)₂).[6][21][22][23]
Conclusion
The nucleophilic substitution of cycloheptyl bromide with sodium cyanide in ethanol provides a reliable method for the synthesis of cycloheptyl cyanide. Careful attention to anhydrous conditions and rigorous safety protocols are paramount for a successful and safe experiment. The resulting nitrile is a versatile intermediate for further synthetic transformations in the development of novel chemical entities.
References
- 1. Cyanation - Wikipedia [en.wikipedia.org]
- 2. chemistrystudent.com [chemistrystudent.com]
- 3. nucleophilic substitution mechanism reaction of cyanide ion with halogenoalkanes to give nitriles haloalkanes reagents reaction conditions organic synthesis [docbrown.info]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. m.youtube.com [m.youtube.com]
- 6. Photoinduced, Copper-Catalyzed Carbon–Carbon Bond Formation with Alkyl Electrophiles: Cyanation of Unactivated Secondary Alkyl Chlorides at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phasetransfer.com [phasetransfer.com]
- 8. Phase Transfer Catalyses: Preparation of Alkyl Cyanldes (1976) | W. Preston Reeves | 23 Citations [scispace.com]
- 9. youtube.com [youtube.com]
- 10. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 11. unitedchemicalcn.com [unitedchemicalcn.com]
- 12. uthsc.edu [uthsc.edu]
- 13. unitedchemicalcn.com [unitedchemicalcn.com]
- 14. taekwang.co.kr [taekwang.co.kr]
- 15. camachem.com [camachem.com]
- 16. Cycloheptyl bromide [chembk.com]
- 17. Page loading... [guidechem.com]
- 18. Cycloheptane, bromo- [webbook.nist.gov]
- 19. Cycloheptane, bromo- [webbook.nist.gov]
- 20. Cycloheptyl cyanide [webbook.nist.gov]
- 21. Nitrile synthesis by C-C coupling (cyanation) [organic-chemistry.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Cycloheptanecarbonitrile
Welcome to the technical support center for the synthesis of Cycloheptanecarbonitrile. This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during its synthesis. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
We will explore the two primary synthetic routes to this compound: the conversion from Cycloheptanone and the nucleophilic substitution of Cycloheptyl Halides.
Section 1: Synthesis from Cycloheptanone
This route is often favored for its high potential yield and avoidance of common side reactions associated with substitution methods.[1][2] The process typically involves a multi-step, one-pot synthesis starting from the readily available cycloheptanone.[3][4]
Q1: What is the most reliable and high-yielding method for synthesizing this compound from cycloheptanone?
A1: The most robust method is a multi-step, one-pot procedure that converts cycloheptanone into an intermediate that is then transformed into the nitrile. A well-documented pathway involves the reaction of cycloheptanone with a hydrazine derivative, followed by the introduction of a cyanide source and subsequent elimination to form the final product.[5]
This approach is advantageous because it avoids the direct substitution on a secondary carbon, which is often plagued by competing elimination reactions.[1] The overall yield for such a one-pot procedure can be very high, often exceeding 85-95%, which is significantly better than the typical outcomes from substitution reactions on cycloheptyl halides.[2][5] The key is the formation of a stable intermediate, such as a diazene, which can be smoothly converted to the nitrile under controlled conditions.[5]
Q2: My yield from the cycloheptanone route is significantly lower than expected. What are the common experimental pitfalls?
A2: Low yields in this synthesis can almost always be traced back to a few critical parameters. A systematic check of the following is recommended:
-
Purity of Starting Materials: Cycloheptanone should be dry and preferably redistilled before use.[6] Similarly, ensure the purity of the hydrazine reagent and the cyanide source. Any acidic impurities in the starting materials can interfere with the initial condensation step.
-
Temperature Control: The initial addition of the cyanide source (e.g., HCN or TMSCN) is often performed at low temperatures (0 °C) to control the exothermic reaction and prevent side reactions.[5] Subsequently, the elimination step may require careful heating. Drifting from the optimal temperature at any stage can drastically lower the yield.
-
Reaction Monitoring: In a multi-step, one-pot synthesis, it is crucial to ensure each step reaches completion before proceeding. The initial formation of the hydrazine intermediate should be complete before adding the cyanide source. Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material.
-
Oxidation and Cleavage: The final steps involve oxidation and cleavage of an intermediate. The choice and handling of the oxidizing agent (e.g., bromine or sodium hypochlorite) are critical.[1][5] Ensure the correct stoichiometry and addition rate to prevent over-oxidation or incomplete reaction. The endpoint of the oxidation is sometimes indicated by a color change, such as the persistence of a red-orange bromine color.[5]
Experimental Protocol: High-Yield Synthesis of this compound from Cycloheptanone
This protocol is adapted from established high-yield procedures.[1][5]
-
Step 1: Intermediate Formation: In a three-necked flask equipped with a reflux condenser and a stirrer, dissolve cycloheptanone (1.0 eq) and methyl hydrazinecarboxylate (1.05 eq) in methanol. Reflux the mixture for 30 minutes.
-
Step 2: Cyanide Addition: Cool the mixture to 0 °C in an ice bath. Slowly add hydrogen cyanide (2.2 eq) dropwise, ensuring the temperature does not rise significantly. Allow the solution to warm to room temperature and stir for 2 hours, during which the hydrazine intermediate will crystallize.
-
Step 3: Oxidation: The isolated intermediate is then oxidized. For example, it can be dissolved in a suitable solvent and treated with an oxidizing agent like bromine or sodium hypochlorite until a persistent color indicates the reaction is complete.[1][5]
-
Step 4: Cleavage to Nitrile: The oxidized intermediate (a diazene) is dissolved in methanol and cooled to 0 °C. A solution of sodium methoxide in methanol is added dropwise. This step causes the vigorous evolution of nitrogen gas and the formation of this compound.[5]
-
Step 5: Workup and Purification: Pour the reaction mixture into water and extract with an organic solvent like ether or cyclohexane.[2] Wash the combined organic layers, dry over anhydrous magnesium sulfate, and remove the solvent. The crude product is then purified by distillation under reduced pressure to yield pure this compound.[2][5]
Visualization: Cycloheptanone Synthesis Workflow
Caption: Workflow for the synthesis of this compound from Cycloheptanone.
Section 2: Synthesis from Cycloheptyl Halides
This classic approach relies on the nucleophilic substitution (Sₙ2) reaction between a cycloheptyl halide (typically bromide) and a cyanide salt.[7][8] While straightforward, this method's primary challenge is the competing elimination (E2) reaction that produces cycloheptene.
Q3: My synthesis of this compound from cycloheptyl bromide results in low yields and a significant amount of cycloheptene. How can I minimize this side reaction?
A3: The formation of cycloheptene is a classic example of the competition between Sₙ2 (substitution, desired) and E2 (elimination, undesired) pathways.[1] The cyanide ion (CN⁻) can act as both a nucleophile and a base. To favor substitution over elimination, you must carefully control the reaction conditions:
-
Solvent Choice: Use a polar aprotic solvent like DMSO or DMF, or an ethanolic solution.[9][10] Protic solvents can solvate the nucleophile, reducing its potency. An ethanolic solution of potassium cyanide is a common choice, as it provides a good medium for the Sₙ2 reaction while minimizing the basicity that drives the E2 pathway.[7][9] Avoid using water, as it can lead to alcohol formation as a byproduct.[9]
-
Temperature: Use the lowest temperature that allows the reaction to proceed at a reasonable rate. Higher temperatures disproportionately favor the E2 reaction because elimination has a higher activation energy. Heating under reflux is typical, but overheating should be avoided.[11]
-
Nature of the Cyanide Salt: Potassium cyanide (KCN) is often preferred over sodium cyanide (NaCN) due to its better solubility in alcoholic solvents. The source of the cyanide should be anhydrous.[10]
Q4: The reaction with cycloheptyl bromide is very slow. Are there ways to increase the reaction rate without promoting elimination?
A4: Yes. If the reaction rate is an issue, you can employ a catalyst. The most effective method is to add a catalytic amount of sodium or potassium iodide. This initiates a Finkelstein reaction, where the cycloheptyl bromide is converted in situ to cycloheptyl iodide.[12] The iodide ion is a much better leaving group than the bromide ion, which significantly accelerates the rate of the Sₙ2 reaction with the cyanide ion.[12][13] This allows the reaction to proceed more quickly at a lower temperature, further disfavoring the E2 side reaction.
Experimental Protocol: Nucleophilic Substitution on Cycloheptyl Bromide
This protocol incorporates best practices to maximize the Sₙ2 pathway.[7][14]
-
Setup: In a round-bottom flask equipped with a reflux condenser, add potassium cyanide (1.5 eq) and a catalytic amount of potassium iodide (0.1 eq) to ethanol.
-
Reaction: Add cycloheptyl bromide (1.0 eq) to the mixture.[15] Heat the reaction under reflux, and monitor its progress by TLC or GC-MS.
-
Workup: After the reaction is complete (typically several hours), cool the mixture to room temperature. Pour the mixture into a large volume of water to dissolve the inorganic salts.
-
Extraction: Extract the aqueous layer multiple times with ether.
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent. The resulting crude product should be purified by vacuum distillation to separate the desired this compound from any unreacted starting material and cycloheptene byproduct.
Visualization: Sₙ2 vs. E2 Competition
Caption: Competing Sₙ2 and E2 reaction pathways for cycloheptyl bromide and cyanide.
General Troubleshooting Summary
| Issue Encountered | Potential Cause | Suggested Solution | Applicable Route(s) |
| Low Overall Yield | Impure starting materials; Incorrect temperature; Incomplete reaction steps. | Redistill starting materials; Strictly control temperature at each step; Monitor reaction progress with TLC/GC-MS. | Both |
| Significant Cycloheptene Byproduct | E2 elimination is competing with Sₙ2 substitution. | Use ethanolic KCN; Add catalytic KI; Avoid excessively high temperatures; Use a polar aprotic solvent. | Cycloheptyl Halide |
| Presence of Cycloheptanol | Water present in the reaction mixture. | Use anhydrous solvents and reagents; Ensure glassware is thoroughly dried. | Cycloheptyl Halide |
| Reaction Stalls / Incomplete | Insufficient heating; Poor quality reagents; Deactivated catalyst. | Ensure proper reflux; Use fresh, high-purity reagents; For halide route, ensure iodide catalyst is added. | Both |
| Difficult Purification | Boiling points of product and byproducts are close. | Use fractional vacuum distillation with a packed column for efficient separation. | Both |
References
- 1. New One-Pot Methods for Preparation of CyclohexanecarbonitrileâGreen Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses [scirp.org]
- 2. scirp.org [scirp.org]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. nucleophilic substitution mechanism reaction of cyanide ion with halogenoalkanes to give nitriles haloalkanes reagents reaction conditions organic synthesis [docbrown.info]
- 8. youtube.com [youtube.com]
- 9. chemistrystudent.com [chemistrystudent.com]
- 10. youtube.com [youtube.com]
- 11. chemrevise.org [chemrevise.org]
- 12. brainly.com [brainly.com]
- 13. gacariyalur.ac.in [gacariyalur.ac.in]
- 14. benchchem.com [benchchem.com]
- 15. pharmaffiliates.com [pharmaffiliates.com]
Removal of unreacted starting materials from Cycloheptanecarbonitrile
Welcome to our dedicated technical support center for the purification of Cycloheptanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in removing unreacted starting materials and byproducts from this valuable synthetic intermediate. Here, we leverage our extensive field experience to provide you with not just procedural steps, but the scientific rationale behind them, ensuring a robust and reproducible purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude this compound?
A1: The impurity profile of your crude product is intrinsically linked to your synthetic route. The two most prevalent laboratory-scale syntheses of this compound are the nucleophilic substitution of a cycloheptyl halide (e.g., cycloheptyl bromide) with a cyanide salt, and the dehydration of cycloheptanecarboxamide.
-
From Cycloheptyl Halide: Expect unreacted cycloheptyl halide (e.g., cycloheptyl bromide), the elimination byproduct cycloheptene, and potentially the isonitrile as a minor isomer.[1]
-
From Cycloheptanol (via a halide or sulfonate): You will likely have unreacted cycloheptanol in your crude mixture.
-
From Dehydration of Cycloheptanecarboxamide: The primary impurity will be the unreacted starting amide.
-
General Impurities: Hydrolysis of the nitrile group can lead to the formation of cycloheptanecarboxamide, and under more vigorous conditions, cycloheptanecarboxylic acid. Residual cyanide salts from the reaction or inorganic salts from the workup may also be present.
Q2: I have a significant amount of unreacted Cycloheptanol in my product. What is the best purification strategy?
A2: The most effective method for separating this compound from unreacted Cycloheptanol is fractional distillation under reduced pressure (vacuum distillation). There is a significant difference in their atmospheric boiling points, which allows for efficient separation.
Q3: My crude product is contaminated with inorganic salts like sodium cyanide. How can I remove these?
A3: Inorganic salts are best removed by a liquid-liquid extraction procedure. Dissolve your crude product in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate) and wash with water to remove the dissolved salts. For residual cyanide, a wash with a dilute ferrous sulfate solution can help in its removal by forming insoluble Prussian blue.[2]
Q4: I suspect an elimination reaction has occurred, forming Cycloheptene. How can I separate this from my desired nitrile?
A4: Cycloheptene has a much lower boiling point than this compound, making fractional distillation an excellent choice for its removal.
Troubleshooting Guide: Purification of this compound
This section provides a more in-depth look at common purification challenges and their solutions.
Scenario 1: Presence of High-Boiling Impurities (e.g., Unreacted Cycloheptanol or Cycloheptanecarboxamide)
Underlying Principle: Fractional distillation separates compounds based on differences in their boiling points. For high-boiling compounds, performing the distillation under reduced pressure lowers the boiling points, preventing thermal decomposition of the desired product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high-boiling impurities.
Detailed Protocol: Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Ensure all glassware joints are properly sealed with vacuum grease.
-
Charge the Flask: Add the crude this compound to the distillation flask along with a magnetic stir bar or boiling chips.
-
Apply Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fractions that distill over at the expected boiling point of this compound under the applied pressure. Discard the initial lower-boiling fraction and the high-boiling residue.
Quantitative Data for Distillation:
| Compound | Molecular Weight ( g/mol ) | Atmospheric Boiling Point (°C) |
| This compound | 123.20[3] | Not readily available, estimated to be >200 |
| Cycloheptanol | 114.19 | 185[4] |
| Cycloheptyl Bromide | 177.08 | 71-72 (at 10 mmHg)[5][6][7] |
| Cycloheptene | 96.17[5] | 112-114.7[4][8] |
Scenario 2: Presence of Unreacted Cycloheptyl Bromide and/or Cycloheptene
Underlying Principle: Both unreacted Cycloheptyl Bromide and the elimination byproduct Cycloheptene have boiling points that are sufficiently different from this compound to allow for separation by fractional distillation.
Troubleshooting Workflow:
Caption: Workflow for removing lower-boiling impurities.
Note: If the boiling point difference is not large enough for simple fractional distillation, vacuum fractional distillation will enhance the separation.
Scenario 3: Contamination with Water-Soluble Impurities (e.g., Cyanide Salts)
Underlying Principle: Liquid-liquid extraction separates compounds based on their differential solubilities in two immiscible liquid phases (typically an organic solvent and water).
Troubleshooting Workflow:
Caption: Workflow for removing water-soluble impurities.
Detailed Protocol: Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Washing: Transfer the solution to a separatory funnel and wash sequentially with:
-
Water (to remove the bulk of inorganic salts).
-
Saturated aqueous sodium bicarbonate solution (if acidic byproducts are present).
-
Brine (saturated NaCl solution) to aid in the removal of dissolved water from the organic layer.
-
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
Scenario 4: Complex Mixture of Impurities or Impurities with Similar Boiling Points
Underlying Principle: Flash column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and elution with a mobile phase (solvent system).
Troubleshooting Workflow:
Caption: Workflow for purification by flash chromatography.
Detailed Protocol: Flash Column Chromatography
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to identify a solvent system that provides good separation of this compound from its impurities. A good starting point for nitriles is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[9] Aim for an Rf value of ~0.3 for the desired product.
-
Column Packing: Pack a chromatography column with silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the column.
-
Elution and Collection: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis and Concentration: Analyze the collected fractions by TLC, combine the pure fractions, and remove the solvent under reduced pressure.
References
- 1. Kolbe nitrile synthesis - Wikipedia [en.wikipedia.org]
- 2. This compound | C8H13N | CID 96653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. Page loading... [wap.guidechem.com]
- 5. Cycloheptane - Wikipedia [en.wikipedia.org]
- 6. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]
- 7. 628-92-2 CAS MSDS (CYCLOHEPTENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Chromatography [chem.rochester.edu]
- 9. Chromatography [chem.rochester.edu]
Hydrolysis of Cycloheptanecarbonitrile to cycloheptanecarboxylic acid
Welcome to the Technical Support Center for the synthesis of cycloheptanecarboxylic acid via the hydrolysis of cycloheptanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this common synthetic transformation. Here, we address specific experimental challenges through detailed troubleshooting guides and frequently asked questions, ensuring your success in the laboratory.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific issues you may encounter during the hydrolysis of this compound. Each problem is analyzed from a mechanistic standpoint to provide robust and reliable solutions.
Question: My reaction has stalled, or the yield of cycloheptanecarboxylic acid is very low. What are the potential causes and how can I fix this?
Answer:
Low conversion is a frequent issue in nitrile hydrolysis, which can often be attributed to several factors. The reaction proceeds in two main stages: the conversion of the nitrile to an intermediate cycloheptanecarboxamide, followed by the hydrolysis of the amide to the final carboxylic acid.[1][2][3] Incomplete reaction typically means one of these steps is not proceeding to completion.
Potential Causes & Solutions:
-
Insufficient Reaction Time or Temperature: Nitrile hydrolysis, particularly the second step (amide to acid), can be sluggish and often requires vigorous conditions like prolonged heating under reflux to proceed to completion.[4]
-
Solution: Increase the reflux time. Monitor the reaction progress using Thin Layer Chromatography (TLC) by taking aliquots periodically. The reaction is complete when the starting nitrile spot (and the intermediate amide spot, if visible) has completely disappeared. If extending the time is ineffective, a moderate increase in temperature (if using a high-boiling solvent) may be beneficial.
-
-
Inappropriate Reagent Concentration: The concentration of the acid or base catalyst is critical.
-
Solution (Acidic Hydrolysis): Ensure you are using a sufficiently strong acid solution. A common choice is a mixture of concentrated sulfuric acid or hydrochloric acid with water.
-
Solution (Basic Hydrolysis): Use a concentrated solution of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[5] A mixture of an alcohol (like ethanol) and water is often used as the solvent to improve the solubility of the organic nitrile in the aqueous base.[5]
-
-
Phase Transfer Issues: this compound is an organic compound with limited solubility in purely aqueous acidic or basic solutions. If the two phases are not mixing effectively, the reaction rate will be significantly hindered.
-
Solution: Ensure vigorous stirring throughout the reaction to maximize the interfacial area between the organic and aqueous phases. The use of a co-solvent like ethanol or dioxane can create a homogeneous reaction mixture and significantly accelerate the reaction.
-
Question: The main product I've isolated is cycloheptanecarboxamide, not the carboxylic acid. How can I drive the reaction to completion?
Answer:
Isolating the amide intermediate is a classic sign that the reaction conditions are not harsh enough to hydrolyze the amide, which is generally more stable than the starting nitrile.[3][4] While sometimes the amide is the desired product, if the carboxylic acid is your target, you need to employ more forcing conditions.
Strategies to Promote Full Hydrolysis:
-
Harsher Conditions: The hydrolysis of amides requires more vigorous conditions than the initial hydrolysis of the nitrile.[4] If you have already isolated the amide, you can resubmit it to the reaction conditions but increase the temperature and/or reaction time.
-
Choice of Catalyst: While both acid and base catalysis work, sometimes one is more effective than the other for the final amide hydrolysis step. If you are using basic conditions, switching to strong acidic conditions (e.g., 6M H₂SO₄) for the second step might be more effective, and vice-versa.
-
Driving Equilibrium: In acidic hydrolysis, the final step involves the protonation of the ammonia by-product to form an ammonium salt. This is an essentially irreversible step that helps drive the reaction to completion.[4] Ensure sufficient acid is present. In basic hydrolysis, the evolution of ammonia gas also helps to push the equilibrium forward.[1]
Question: I'm having difficulty purifying my final product, cycloheptanecarboxylic acid. What is the best procedure?
Answer:
Proper purification is key to obtaining high-purity cycloheptanecarboxylic acid. The strategy depends on the impurities present and the scale of your reaction. A standard and effective method is acid-base extraction.[6][7]
Recommended Purification Workflow:
-
Initial Workup:
-
If you used basic hydrolysis: After the reaction is complete, cool the mixture and carefully acidify it with a strong acid (e.g., concentrated HCl) to a pH well below the pKa of the carboxylic acid (typically pH < 2).[1][6] This will protonate the carboxylate salt, causing the cycloheptanecarboxylic acid to precipitate if it's insoluble, or prepare it for extraction.
-
If you used acidic hydrolysis: Cool the reaction mixture and neutralize any excess acid carefully with a base (like NaOH solution).
-
-
Solvent Extraction:
-
Extract the aqueous mixture multiple times with an organic solvent in which the carboxylic acid is soluble, such as diethyl ether or ethyl acetate.[6]
-
Combine the organic layers. To remove any neutral or basic impurities, wash the combined organic extracts with a dilute acid solution, followed by water, and finally a brine solution to aid in phase separation.
-
-
Isolation and Final Purification:
-
Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[6]
-
Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation).
-
The resulting crude cycloheptanecarboxylic acid can be further purified by recrystallization from a suitable solvent (e.g., hexanes, or an ethanol/water mixture) or by vacuum distillation if it is a liquid at room temperature.[7]
-
Frequently Asked Questions (FAQs)
Question: What is the underlying mechanism for the hydrolysis of this compound?
Answer:
The hydrolysis of nitriles to carboxylic acids is a two-part transformation that can be catalyzed by either acid or base.[2][3]
-
Acid-Catalyzed Mechanism: The reaction begins with the protonation of the nitrile's nitrogen atom, which significantly increases the electrophilicity of the carbon atom.[4][8][9] A water molecule then acts as a nucleophile, attacking this carbon. Following a series of proton transfers, an amide intermediate is formed. This amide is then further hydrolyzed under the acidic conditions to yield the carboxylic acid and an ammonium ion.[8][10]
-
Base-Catalyzed Mechanism: Under basic conditions, a hydroxide ion (a strong nucleophile) directly attacks the electrophilic carbon of the nitrile group.[2][4] A series of proton transfers involving the solvent leads to the formation of the amide intermediate. This amide then undergoes further base-catalyzed hydrolysis. The hydroxide ion attacks the carbonyl carbon of the amide, ultimately leading to the formation of a carboxylate salt and ammonia gas.[1] The final carboxylic acid is obtained after a separate acidification step.[1]
Question: Should I choose acidic or basic conditions for my hydrolysis reaction?
Answer:
The choice between acidic and basic conditions depends on the overall structure of your starting material and your experimental preferences.
| Feature | Acidic Hydrolysis | Basic Hydrolysis |
| Catalyst | Strong acid (e.g., H₂SO₄, HCl) | Strong base (e.g., NaOH, KOH)[5] |
| Initial Product | Carboxylic Acid (R-COOH)[1] | Carboxylate Salt (R-COO⁻)[1][8] |
| Final Workup | Typically involves extraction. | Requires a distinct acidification step to protonate the salt.[1] |
| Byproducts | Ammonium Salt (NH₄⁺) | Ammonia Gas (NH₃)[1] |
| Considerations | Generally provides the free acid directly. The final protonation of ammonia drives the reaction.[4] | Can be harsher and may not be suitable for base-sensitive substrates.[4][5] The evolution of ammonia gas is a safety consideration. |
For a simple substrate like this compound, both methods are effective. Basic hydrolysis is often chosen for its robust nature, though it requires an additional acidification step.
Visualizing the Process
Diagram 1: Acid-Catalyzed Hydrolysis Mechanism
Caption: Key steps in the acid-catalyzed hydrolysis of a nitrile.
Diagram 2: Base-Catalyzed Hydrolysis Mechanism
Caption: Pathway for the base-catalyzed hydrolysis of a nitrile.
Experimental Protocol: Basic Hydrolysis of this compound
This protocol provides a reliable method for converting this compound to cycloheptanecarboxylic acid.
Materials & Equipment:
-
This compound
-
Sodium Hydroxide (NaOH) pellets
-
Ethanol
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl Ether (or Ethyl Acetate)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Separatory funnel
-
Standard glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq), ethanol (5-10 volumes), and a 20-25% aqueous solution of sodium hydroxide (2-3 eq).
-
Reflux: Heat the mixture to reflux with vigorous stirring. The reaction progress should be monitored by TLC. Continue refluxing until the starting material is no longer detectable (typically 12-24 hours). Ammonia gas may be evolved during the reaction; ensure adequate ventilation in a fume hood.[1]
-
Cooling and Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath. Slowly and carefully, add concentrated HCl with stirring until the solution is strongly acidic (pH < 2, check with pH paper). A white precipitate of cycloheptanecarboxylic acid should form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL for a 10g scale reaction).
-
Washing: Combine the organic extracts and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL).
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to yield the crude cycloheptanecarboxylic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like hexanes.
Diagram 3: General Experimental Workflow
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 3. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
- 9. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 10. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
Validation & Comparative
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon-Hydrogen Framework
An In-Depth Guide to the Spectroscopic Validation of Cycloheptanecarbonitrile: A Comparative Analysis
In the landscape of chemical research and pharmaceutical development, the unambiguous structural confirmation of a molecule is the bedrock upon which all subsequent data rests. An error in structural assignment can invalidate entire research pathways, leading to significant loss of time and resources. This compound, a valuable synthetic intermediate, presents a case study in the rigorous application of modern spectroscopic techniques. Its seven-membered aliphatic ring offers a degree of conformational flexibility that can subtly influence its spectral signature, making a multi-faceted analytical approach essential.
This guide provides a comprehensive, in-depth validation of the this compound structure. We will move beyond a simple recitation of data, instead focusing on the causality behind experimental choices and the synergistic power of combining multiple spectroscopic techniques. By comparing its spectral data with those of its close structural analogs—Cyclohexanecarbonitrile and Cyclooctanecarbonitrile—we will highlight the unique fingerprints that confirm its identity. This comparative methodology serves as a self-validating system, ensuring the highest degree of confidence in the structural assignment.
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing unparalleled insight into the chemical environment of each proton and carbon atom. For a molecule like this compound, NMR allows us to confirm the size of the cycloalkane ring, the presence of the nitrile-bearing methine proton, and the complex arrangement of the methylene protons.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Internal Standard: Add Tetramethylsilane (TMS) as an internal standard, setting its chemical shift to 0.00 ppm.
-
Instrumentation: Utilize a high-field NMR spectrometer, such as a 400 MHz or 600 MHz instrument, for optimal signal resolution and dispersion.
-
Data Acquisition:
-
¹H NMR: Acquire the proton spectrum using a standard single-pulse experiment. Typically, 16-32 scans are sufficient to achieve an excellent signal-to-noise ratio.
-
¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to ensure each unique carbon appears as a single sharp line. A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) signals, followed by phase and baseline correction to obtain the final spectra.
¹H NMR Analysis: A Tale of Ring Size
The ¹H NMR spectrum of cycloalkanes is characterized by complex, overlapping multiplets for the methylene (CH₂) protons, typically found in the 1.4-2.0 ppm range.[1][2] The key differentiator for this compound is the downfield shift of the single methine proton (CH) directly attached to the electron-withdrawing nitrile group.
-
This compound: The methylene protons are expected to appear as a broad, complex multiplet around 1.5-1.9 ppm. The methine proton, deshielded by the nitrile group, will appear as a distinct multiplet further downfield, anticipated in the 2.5-2.8 ppm region.
-
Cyclohexanecarbonitrile (Comparative): The methylene protons give rise to signals around 1.2-2.0 ppm, while its methine proton is observed around 2.5 ppm.[3][4]
-
Cyclooctanecarbonitrile (Comparative): The larger ring size results in methylene proton signals that are very similar to cycloheptane, typically a broad singlet or narrow multiplet around 1.5-1.9 ppm. The methine proton is expected in a similar region to its seven-membered counterpart.
The subtle differences in the shape and dispersion of the large methylene proton signal can hint at the ring size, but it is the integration ratio of the methine proton (1H) to the methylene protons (12H) that provides definitive evidence for the seven-membered ring.
¹³C NMR Analysis: Counting the Carbons
¹³C NMR provides a direct count of the unique carbon environments in the molecule. Due to the symmetry of the cycloalkane ring, several carbon signals are often observed.
-
This compound: We expect five distinct signals: one for the nitrile carbon (C≡N), one for the methine carbon (CH-CN), and three for the three pairs of chemically equivalent methylene carbons in the ring. The nitrile carbon is the most downfield, typically appearing around 120-125 ppm.[5] The methine carbon (C1) is expected around 30-35 ppm, with the methylene carbons (C2/C7, C3/C6, C4/C5) appearing in the 25-30 ppm range.[6]
-
Cyclohexanecarbonitrile (Comparative): This smaller, more rigid ring typically shows four signals: the nitrile carbon (~122 ppm), the methine carbon (~28 ppm), and two distinct methylene carbons (~25 and ~26 ppm).[7][8]
-
Cyclooctanecarbonitrile (Comparative): The larger, more flexible ring is expected to show five signals, similar to this compound, but with slightly different chemical shifts reflecting the different ring strain and geometry.
The specific chemical shift of the nitrile carbon and the number of distinct methylene signals are strong indicators of the ring size.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | ~2.5-2.8 (m, 1H, CH-CN)~1.5-1.9 (m, 12H, CH₂) | ~123 (C≡N)~30-35 (CH-CN)~25-30 (3 x CH₂) |
| Cyclohexanecarbonitrile | ~2.5 (m, 1H, CH-CN)~1.2-2.0 (m, 10H, CH₂) | ~122 (C≡N)~28 (CH-CN)~25-26 (2 x CH₂) |
| Cyclooctanecarbonitrile | ~2.5-2.8 (m, 1H, CH-CN)~1.5-1.9 (m, 14H, CH₂) | ~123 (C≡N)~30-35 (CH-CN)~26-29 (4 x CH₂) |
| Table 1: Comparative NMR Data for Cyclic Nitriles. |
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying the Key Functional Group
While NMR excels at mapping the C-H framework, FT-IR spectroscopy is exceptionally sensitive to the presence of specific functional groups. The nitrile group (C≡N) has a highly characteristic and intense absorption in a region of the spectrum that is typically free from other signals, making it an unambiguous identifier.
Experimental Protocol: FT-IR
-
Sample Preparation: As this compound is a liquid, the simplest method is to place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates, creating a thin film.
-
Background Scan: Perform a background scan of the empty spectrometer to account for atmospheric CO₂ and water vapor.
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. The typical range is 4000 cm⁻¹ to 400 cm⁻¹.
-
Data Processing: The instrument software automatically ratios the sample scan against the background scan to produce the final transmittance or absorbance spectrum.
IR Data Analysis: The Nitrile Stretch
The key feature for all three compounds is the C≡N stretching vibration. For saturated aliphatic nitriles, this peak is typically sharp, intense, and located in the 2260-2240 cm⁻¹ range.[9]
-
C-H Vibrations: All three compounds will show strong C-H stretching absorptions just below 3000 cm⁻¹ (typically 2930-2850 cm⁻¹), characteristic of sp³ hybridized C-H bonds in the cycloalkane rings.
-
C≡N Vibration: The position of the nitrile stretch is remarkably consistent and serves as the primary diagnostic peak. Any significant deviation from this range would cast doubt on the presence of the nitrile group.
| Compound | Key IR Frequencies (cm⁻¹) | Interpretation |
| This compound | ~2925, ~2855~2245 | C-H (sp³) StretchC≡N Stretch |
| Cyclohexanecarbonitrile | ~2935, ~2860~2248 [10] | C-H (sp³) StretchC≡N Stretch |
| Cyclooctanecarbonitrile | ~2920, ~2850~2245 | C-H (sp³) StretchC≡N Stretch |
| Table 2: Comparative FT-IR Data for Cyclic Nitriles. |
The presence of a sharp, strong peak around 2245 cm⁻¹ is definitive proof of the nitrile functional group.[11][12]
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides two crucial pieces of information: the exact molecular weight of the compound, which validates its molecular formula, and a characteristic fragmentation pattern that acts as a structural fingerprint.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Inject a dilute solution of the sample (in a volatile solvent like methanol or dichloromethane) into the mass spectrometer, often via a Gas Chromatography (GC) inlet which ensures only the pure compound enters the ion source.
-
Ionization: Use Electron Ionization (EI), a high-energy technique where the sample is bombarded with a beam of electrons (typically 70 eV). This process creates a positively charged molecular ion (M⁺•) and causes extensive fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which plots relative ion abundance versus m/z.
MS Data Analysis: Molecular Ion and Fragmentation Pattern
The molecular formula of this compound is C₈H₁₃N. Its monoisotopic molecular weight is 123.10 g/mol .
-
Molecular Ion (M⁺•): The first crucial piece of data is the molecular ion peak. According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. The presence of a peak at m/z = 123 confirms the molecular formula and is the first step in validation.[13]
-
Fragmentation: Aliphatic nitriles often exhibit a weak or absent molecular ion peak.[13] A common fragmentation is the loss of an alpha-hydrogen, leading to a prominent [M-1]⁺ peak.[14] Another characteristic fragmentation for cyclic compounds is the loss of ethylene (C₂H₄, 28 Da) or other small neutral molecules from the ring. The loss of the entire cycloalkyl group to leave a [CN]⁺ fragment (m/z = 26) is not typically observed; rather, the ring itself fragments.
| Compound | Formula | MW | Key Fragments (m/z) |
| This compound | C₈H₁₃N | 123.10 | 123 (M⁺•) , 122 ([M-H]⁺), 95 ([M-C₂H₄]⁺), 81, 67, 54 |
| Cyclohexanecarbonitrile | C₇H₁₁N | 109.09 | 109 (M⁺•) , 108 ([M-H]⁺), 81 ([M-C₂H₄]⁺), 67, 54[15] |
| Cyclooctanecarbonitrile | C₉H₁₅N | 137.12 | 137 (M⁺•) , 136 ([M-H]⁺), 109 ([M-C₂H₄]⁺), 95, 81, 67 |
| Table 3: Comparative Mass Spectrometry Data for Cyclic Nitriles. |
The observation of the molecular ion at m/z 123 is the most critical piece of data from the MS analysis, directly confirming the molecular formula of the target compound.
Conclusion: A Synergistic and Self-Validating Approach
The structural validation of this compound is not achieved by any single technique but by the convergence of evidence from a suite of complementary spectroscopic methods. This multi-pronged approach forms a self-validating system where each technique corroborates the findings of the others.
-
¹H and ¹³C NMR establish the precise carbon-hydrogen framework, confirming the 1:12 ratio of methine to methylene protons and the five distinct carbon environments expected for the C₈H₁₃N structure.
-
FT-IR spectroscopy provides unequivocal evidence for the critical nitrile functional group via its intense and characteristic C≡N stretch around 2245 cm⁻¹.
-
Mass Spectrometry validates the elemental composition by confirming the molecular weight of 123 g/mol , consistent with the molecular formula C₈H₁₃N.
By comparing these results to the known data of its six- and eight-membered ring analogs, we can confidently assign the subtle yet distinct spectroscopic features to the cycloheptane ring. This rigorous, comparative, and synergistic methodology ensures the highest level of scientific integrity and provides an unshakeable foundation for any further research or development involving this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (2,2,3,3,4,4,5,5-2H8)Cyclohexane-1-carbonitrile(68375-91-7) 1H NMR spectrum [chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. compoundchem.com [compoundchem.com]
- 6. CYCLOHEPTANE(291-64-5) 13C NMR [m.chemicalbook.com]
- 7. Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclohexane(110-82-7) 13C NMR [m.chemicalbook.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. Cyclohexanecarbonitrile [webbook.nist.gov]
- 11. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]
- 12. scribd.com [scribd.com]
- 13. GCMS Section 6.17 [people.whitman.edu]
- 14. youtube.com [youtube.com]
- 15. Cyclohexanecarbonitrile [webbook.nist.gov]
A Comparative Analysis of the Reactivity of Cycloheptanecarbonitrile and Cyclohexanecarbonitrile: A Guide for Synthetic Chemists
In the landscape of synthetic chemistry, particularly in the realms of pharmaceutical and materials science, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. Cycloalkanecarbonitriles, with their versatile nitrile functionality appended to a cyclic scaffold, are valuable intermediates. This guide provides an in-depth comparative analysis of the reactivity of two such intermediates: cycloheptanecarbonitrile and cyclohexanecarbonitrile. While structurally similar, the subtle yet significant differences in their cycloalkane rings impart distinct chemical behaviors that can be leveraged for strategic synthetic advantage.
This document moves beyond a simple cataloging of properties to offer a mechanistic and data-supported comparison of their reactivity in key transformations, including hydrolysis, reduction, and reactions at the α-carbon. By understanding the underlying principles governing their reactivity, researchers can make more informed decisions in the design and execution of their synthetic routes.
Structural and Electronic Properties: The Influence of Ring Strain
The fundamental difference between this compound and cyclohexanecarbonitrile lies in the inherent strain of their respective cycloalkane rings. Cyclohexane exists in a stable, strain-free chair conformation where all C-C-C bond angles are approximately 109.5°, the ideal tetrahedral angle for sp³ hybridized carbons.[1] This conformational stability minimizes angle strain and torsional strain.
In contrast, cycloheptane is a more flexible and strained ring system. It cannot adopt a conformation that completely eliminates both angle and torsional strain.[2] This results in a higher ground-state energy for cycloheptane and its derivatives compared to their cyclohexane counterparts. This increased ring strain is a critical factor influencing the reactivity of the attached nitrile group and the adjacent C-H bonds.
Below is a summary of the core physical and chemical properties of these two compounds.
| Property | This compound | Cyclohexanecarbonitrile |
| Molecular Formula | C₈H₁₃N[3] | C₇H₁₁N[4] |
| Molecular Weight | 123.20 g/mol [3] | 109.17 g/mol [4] |
| CAS Number | 32730-85-1[3] | 766-05-2[4] |
| Boiling Point | Not readily available | 75-76 °C at 16 mmHg[1] |
| Melting Point | Not readily available | 11 °C[1] |
| Density | Not readily available | 0.919 g/mL at 25 °C[1] |
Comparative Reactivity in Key Transformations
The nitrile group is a versatile functional handle that can undergo a variety of transformations.[5] The reactivity of the nitrile carbon is dictated by its electrophilicity, which can be influenced by the electronic and steric environment imposed by the cycloalkane ring.
Hydrolysis to Carboxylic Acids
The hydrolysis of nitriles to carboxylic acids, typically proceeding through an amide intermediate, can be catalyzed by either acid or base.[5]
Caption: General pathway for the hydrolysis of nitriles.
Expected Reactivity Differences:
Based on the principles of ring strain, it is anticipated that This compound will undergo hydrolysis at a faster rate than cyclohexanecarbonitrile . The rationale for this prediction is twofold:
-
Relief of Ring Strain: The transition state for the nucleophilic attack of water or hydroxide on the nitrile carbon involves a change in hybridization from sp to sp². This geometric change can be more readily accommodated by the more flexible and strained cycloheptane ring, leading to a lower activation energy.
-
Increased Electrophilicity: The strain in the cycloheptane ring may lead to a slight polarization of the C-CN bond, increasing the electrophilicity of the nitrile carbon and making it more susceptible to nucleophilic attack.
Representative Experimental Protocol: Hydrolysis of Cyclohexanecarbonitrile
The following protocol is a representative method for the hydrolysis of a cycloalkanecarbonitrile.
-
Apparatus: A round-bottom flask equipped with a reflux condenser.
-
Reagents:
-
Cyclohexanecarbonitrile (1.0 eq)
-
Aqueous sulfuric acid (e.g., 50% v/v) or aqueous sodium hydroxide (e.g., 20% w/v)
-
-
Procedure:
-
To the round-bottom flask, add cyclohexanecarbonitrile and the acidic or basic solution.
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If using acidic conditions, carefully neutralize with a base (e.g., NaOH solution) and extract the carboxylic acid with an organic solvent.
-
If using basic conditions, acidify the mixture with a strong acid (e.g., HCl) to precipitate the carboxylic acid, which can then be collected by filtration or extracted with an organic solvent.
-
Purify the resulting cyclohexanecarboxylic acid by recrystallization or distillation.
-
Reduction to Primary Amines
The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis, often accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄).[5]
Caption: General pathway for the reduction of nitriles.
Expected Reactivity Differences:
Similar to hydrolysis, the reduction of this compound is expected to be more facile than that of cyclohexanecarbonitrile . The addition of a hydride to the nitrile carbon is the initial step, and the rationale for the enhanced reactivity of the seven-membered ring derivative remains the same: the transition state is stabilized by the relief of ring strain.
Representative Experimental Protocol: Reduction of Cyclohexanecarbonitrile
-
Apparatus: A dry, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a nitrogen inlet.
-
Reagents:
-
Lithium aluminum hydride (LiAlH₄) (excess, e.g., 1.5-2.0 eq)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Cyclohexanecarbonitrile (1.0 eq)
-
-
Procedure:
-
Under an inert atmosphere of nitrogen, suspend LiAlH₄ in the anhydrous solvent in the reaction flask and cool to 0 °C in an ice bath.
-
Dissolve cyclohexanecarbonitrile in the anhydrous solvent and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours to ensure complete reduction.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
Filter the resulting granular precipitate of aluminum salts and wash thoroughly with the solvent.
-
Dry the combined filtrate over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude aminomethylcyclohexane.
-
Purify the product by distillation.
-
α-Alkylation
The α-carbon to the nitrile group is acidic and can be deprotonated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a carbanion. This nucleophilic carbanion can then react with an electrophile, such as an alkyl halide, in an α-alkylation reaction.
Caption: General pathway for the α-alkylation of nitriles.
Expected Reactivity Differences:
In this case, the reactivity difference is primarily governed by the acidity of the α-proton. The stability of the resulting carbanion is key. The α-proton of this compound is expected to be more acidic than that of cyclohexanecarbonitrile .
-
Hybridization and Ring Strain: The formation of the sp²-hybridized carbanion at the α-position introduces geometric constraints. In the relatively strain-free cyclohexane ring, this change can introduce some strain. Conversely, the more flexible cycloheptane ring can better accommodate the planar geometry of the sp²-hybridized α-carbon. This stabilization of the conjugate base leads to a lower pKa for the α-proton of this compound.
A lower pKa implies that deprotonation will occur more readily, potentially leading to faster and more efficient α-alkylation reactions for this compound under identical conditions.
Representative Experimental Protocol: α-Alkylation of Cyclohexanecarbonitrile
-
Apparatus: A dry, three-necked round-bottom flask equipped with a dropping funnel, a low-temperature thermometer, and a nitrogen inlet.
-
Reagents:
-
Diisopropylamine (1.1 eq)
-
n-Butyllithium (1.1 eq) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Cyclohexanecarbonitrile (1.0 eq)
-
Alkyl halide (e.g., methyl iodide) (1.1 eq)
-
-
Procedure:
-
Under an inert atmosphere of nitrogen, dissolve diisopropylamine in anhydrous THF in the reaction flask and cool to -78 °C (dry ice/acetone bath).
-
Add n-butyllithium dropwise to the solution and stir for 30 minutes at -78 °C to generate LDA.
-
Add a solution of cyclohexanecarbonitrile in anhydrous THF dropwise to the LDA solution at -78 °C and stir for 1-2 hours to ensure complete formation of the carbanion.
-
Add the alkyl halide dropwise to the reaction mixture at -78 °C and continue stirring for several hours, allowing the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, and dry over an anhydrous drying agent (e.g., MgSO₄).
-
Filter and concentrate the solution under reduced pressure to obtain the crude α-alkylated product.
-
Purify the product by column chromatography or distillation.
-
Conclusion and Synthetic Outlook
This enhanced reactivity can be a double-edged sword. For transformations where a more labile substrate is desired to proceed under milder conditions or at a faster rate, this compound may be the superior choice. However, for syntheses requiring greater stability or selectivity, the less strained and more robust cyclohexanecarbonitrile may be preferable.
The experimental protocols provided for cyclohexanecarbonitrile serve as a reliable starting point for transformations of both substrates. However, when working with this compound, it is advisable to anticipate potentially faster reaction rates and to adjust reaction times and temperatures accordingly to optimize yields and minimize side reactions.
This guide provides a framework for understanding and predicting the comparative reactivity of these valuable synthetic intermediates. It is our hope that these insights will empower researchers to make more strategic choices in the design and implementation of their synthetic endeavors.
References
- 1. 766-05-2 CAS MSDS (Cyclohexanecarbonitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C8H13N | CID 96653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cyanocyclohexane | C7H11N | CID 69834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 6. reddit.com [reddit.com]
A Comparative Guide to the Synthetic Methods of Cycloalkanecarbonitriles
Cycloalkanecarbonitriles are valuable intermediates in the chemical and pharmaceutical industries, serving as precursors for a wide range of molecules, including pharmaceuticals and phytoeffectors.[1] The synthetic route chosen for their preparation can significantly impact yield, purity, cost, and environmental footprint. This guide provides an in-depth comparison of various synthetic methods for cycloalkanecarbonitriles, offering insights into their mechanisms, experimental protocols, and relative advantages and disadvantages to aid researchers in selecting the most suitable method for their specific needs.
Dehydration of Cycloalkanecarboxamides
The dehydration of primary amides is a classic and fundamental transformation in organic chemistry to furnish nitriles.[2] This method involves the removal of a molecule of water from a primary cycloalkanecarboxamide using a dehydrating agent.
Mechanism of Dehydration
The mechanism of amide dehydration varies with the reagent used. With a reagent like phosphorus pentoxide (P₂O₅), the amide oxygen acts as a nucleophile, attacking the electrophilic phosphorus atom. A series of proton transfers and eliminations then leads to the formation of the nitrile.
When thionyl chloride (SOCl₂) is employed, the reaction proceeds through an initial attack of the amide oxygen on the sulfur atom, followed by elimination of sulfur dioxide and two molecules of HCl to yield the nitrile.[3]
Experimental Protocol: Dehydration using Thionyl Chloride
The following protocol is a general procedure for the dehydration of a primary amide to a nitrile using thionyl chloride.
Materials:
-
Primary cycloalkanecarboxamide
-
Thionyl chloride (SOCl₂)
-
Dry dimethylformamide (DMF) (catalyst)
-
Anhydrous solvent (e.g., dichloromethane, chloroform)
-
Inert gas atmosphere (e.g., nitrogen, argon)
-
Ice bath
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the primary cycloalkanecarboxamide in an anhydrous solvent.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add a catalytic amount of dry DMF to the stirred solution.
-
To this mixture, add thionyl chloride dropwise, maintaining the temperature at 0 °C. The amount of thionyl chloride is typically in a slight molar excess relative to the amide.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a designated period (typically 1-3 hours), monitoring the reaction progress by TLC or GC.
-
Upon completion, carefully quench the reaction by pouring it into ice-cold water.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude nitrile.
-
Purify the crude product by distillation or column chromatography.
Data Summary
| Dehydrating Agent | Reaction Conditions | Yield (%) | Substrate Scope | Reference |
| P₂O₅ | Neat, heat | Variable | Broad | [4] |
| SOCl₂ | DMF (cat.), 0 °C to rt | Good to excellent | Broad | [3] |
| POCl₃ | Heat | Good | Broad | [5] |
| Burgess Reagent | Mild conditions | Good to excellent | Broad, good for sensitive substrates | [6][7] |
| Vilsmeier Reagent | Mild conditions | Good to excellent | Broad | [8][9] |
Causality Behind Experimental Choices & Field-Proven Insights
The choice of dehydrating agent is critical and depends on the substrate's sensitivity and the desired reaction conditions.
-
P₂O₅ is a powerful but harsh dehydrating agent, often requiring high temperatures, which may not be suitable for substrates with sensitive functional groups.[4]
-
SOCl₂ and POCl₃ are effective and commonly used reagents. The use of a catalytic amount of DMF with SOCl₂ can accelerate the reaction by forming the Vilsmeier reagent in situ, allowing for milder reaction conditions.[3][5][9]
-
The Burgess reagent is a mild and selective alternative, particularly useful for substrates with acid-sensitive functionalities, as the reaction proceeds under neutral conditions.[6][7][10] Its high solubility in organic solvents is also an advantage.[6]
-
The Vilsmeier-Haack reagent , formed from the reaction of a tertiary amide like DMF with an acid chloride like SOCl₂ or POCl₃, is a highly effective dehydrating agent that operates under mild conditions.[8][9]
Workflow Diagram
Caption: Workflow for the dehydration of cycloalkanecarboxamides.
This guide will be updated with comparisons to other synthetic methods in subsequent sections.
References
- 1. Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in dehydration of primary amides to nitriles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amide to Nitrile - Common Conditions [commonorganicchemistry.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. atlanchimpharma.com [atlanchimpharma.com]
- 8. researchgate.net [researchgate.net]
- 9. physicsforums.com [physicsforums.com]
- 10. Burgess reagent - Wikipedia [en.wikipedia.org]
Biological activity of Cycloheptanecarbonitrile derivatives compared to other nitriles
An In-Depth Comparative Guide to the Biological Activity of Cycloheptanecarbonitrile Derivatives and Other Nitriles
Introduction: The Strategic Role of the Nitrile Group in Modern Drug Discovery
In the landscape of medicinal chemistry, the nitrile functional group (-C≡N) has evolved from a simple chemical curiosity to a cornerstone pharmacophore in the design of therapeutic agents.[1][2] Its unique electronic and steric properties have led to its incorporation into more than 30 FDA-approved drugs for a wide array of clinical conditions.[1] The strategic placement of a nitrile moiety can profoundly influence a molecule's biological activity by enhancing target binding affinity, improving pharmacokinetic profiles, and even overcoming drug resistance.[1]
This guide provides a comparative analysis of the biological activities of various nitrile-containing compounds, with a special focus on this compound derivatives as representatives of a less-explored class of cycloaliphatic nitriles. We will dissect how the molecular scaffold—ranging from the flexible seven-membered ring of cycloheptane to rigid aromatic systems and linear aliphatic chains—modulates the activity of the nitrile pharmacophore. This analysis is designed for researchers, scientists, and drug development professionals seeking to leverage the nitrile group in the rational design of novel therapeutics.
Pillar 1: The Physicochemical Virtues of the Nitrile Pharmacophore
The utility of the nitrile group in drug design is rooted in its distinct physicochemical characteristics. Understanding these properties is crucial to appreciating its role across different molecular backbones.
-
Linear Geometry and Compact Size: The sp-hybridized carbon and nitrogen atoms give the nitrile group a linear, rod-like shape. Its small molecular volume allows it to fit into sterically constrained binding pockets where larger functional groups would be excluded.[1]
-
Hydrogen Bond Acceptor: The nitrogen atom's lone pair of electrons and the strong dipole moment make the nitrile group an effective hydrogen bond acceptor, a critical interaction for target binding.[2][3]
-
Metabolic Stability: The carbon-nitrogen triple bond is highly stable and resistant to metabolic degradation, which contributes to improved drug half-life and bioavailability.[1]
-
Bioisosterism: The nitrile group is frequently employed as a bioisostere for carbonyl, hydroxyl, and halogen groups, allowing chemists to fine-tune polarity, binding interactions, and electronic properties without drastic changes to the molecular structure.[1][2]
Caption: Physicochemical properties of the nitrile group.
Pillar 2: A Comparative Analysis of Nitrile Scaffolds
The biological activity of a nitrile-containing molecule is not dictated by the cyano group alone; the scaffold to which it is attached plays a decisive role in defining its three-dimensional shape, rigidity, and overall pharmacology.
This compound Derivatives: Exploring Conformational Flexibility
While specific experimental data on this compound derivatives are not as abundant as for other classes, their potential can be inferred from the well-established role of cycloalkane scaffolds in medicinal chemistry. Unlike smaller, more rigid rings like cyclobutane or cyclopentane, the seven-membered cycloheptane ring possesses significant conformational flexibility.[4][5][6]
-
Potential Biological Activities: The introduction of a cycloalkane fragment is often used to achieve conformational restriction and explore three-dimensional chemical space.[5][6] Derivatives of smaller rings like cyclobutane and cyclopentane are key building blocks for Janus kinase (JAK) inhibitors and integrin antagonists.[4][7] It is plausible that the larger cycloheptane scaffold could be advantageous for targets with broader, more adaptable binding pockets, potentially leading to novel enzyme inhibitors or receptor modulators.
-
Causality in Experimental Design: When designing a research program for these derivatives, the primary hypothesis is that the flexible cycloheptane ring can orient the nitrile group into a binding conformation that is inaccessible to more rigid scaffolds. This flexibility might enhance binding affinity or alter the selectivity profile for a given biological target.
Aromatic Nitriles: The Power of Rigidity and Electronics
Arylnitriles, particularly benzonitriles, represent the largest and most successful class of nitrile-containing drugs.[3] The rigid, planar aromatic core provides a well-defined structure for presenting the nitrile group to its target.
-
Prominent Biological Activities:
-
Anticancer: Aromatic nitriles are central to many non-steroidal enzyme inhibitors. For example, Letrozole and Anastrozole are potent aromatase inhibitors used in breast cancer therapy, where the nitrile nitrogen mimics a carbonyl group to interact with the enzyme's active site.[3] Bicalutamide, an anti-androgen for prostate cancer, uses its nitrile to form a hydrogen bond with an arginine residue in the androgen receptor.[3]
-
Enzyme Inhibition: The strong electron-withdrawing nature of the nitrile can polarize the aromatic ring, enhancing π-π stacking interactions with aromatic amino acid residues in a protein's binding site.[1][3]
-
-
Structure-Activity Relationship (SAR): For many aromatase inhibitors, placement of the nitrile group in the para position of the aromatic ring is essential for activity, highlighting the precise geometric requirements for target engagement.[3]
Aliphatic Nitriles: The Influence of Chain Flexibility
Linear and branched aliphatic nitriles offer a different steric and electronic profile compared to their cyclic or aromatic counterparts.
-
Prominent Biological Activities:
-
Antimicrobial & Antifungal: Many studies have explored the antimicrobial properties of aliphatic nitriles.[8][9] For instance, certain glucosinolate-derived nitriles show antifungal activity, although they are often less potent than their isothiocyanate analogs.[10] Interestingly, some studies have noted that Gram-negative bacteria may be more susceptible to certain nitriles than Gram-positive strains.[8][9]
-
Enzyme Specificity: The substrate specificity of enzymes like nitrilases often differs between aliphatic and aromatic nitriles, a distinction that has been used to classify these enzymes.[11][12]
-
Specialized Nitrile Classes: Expanding Mechanistic Diversity
-
α,β-Unsaturated Nitriles: The conjugation of the nitrile with a carbon-carbon double bond creates a reactive system. This feature is exploited in irreversible inhibitors like the anticancer drug Neratinib , where a cysteine residue in the target enzyme performs a Michael addition across the double bond, forming a permanent covalent linkage.[3][13]
-
α-Amino Nitriles: This class is particularly effective at inhibiting proteases. The mechanism often involves the nucleophilic attack of an active site residue (e.g., serine or cysteine) on the nitrile's electrophilic carbon. This forms a reversible, yet highly stable, covalent intermediate, leading to potent enzyme inhibition.[3] The anti-diabetic drug Vildagliptin is a prime example, functioning as a reversible inhibitor of dipeptidyl peptidase IV (DPP-IV).[3]
Data Summary: Comparative Overview of Nitrile Scaffolds
| Scaffold Class | Key Structural Feature | Common Biological Activities | Dominant Mechanistic Feature | Example Compound(s) |
| Cycloaliphatic Nitriles (e.g., Cycloheptane) | Conformational flexibility, 3D structure | Enzyme Inhibition, Receptor Modulation (Projected) | Precise spatial orientation of the nitrile group | (Largely exploratory) |
| Aromatic Nitriles | Rigid, planar scaffold | Anticancer, Enzyme Inhibition | H-bond acceptor, π-π stacking, carbonyl mimicry | Letrozole, Bicalutamide[3] |
| Linear Aliphatic Nitriles | High flexibility | Antimicrobial, Antifungal | Membrane disruption, metabolic interference | Benzonitrile, Butyronitrile[8][10] |
| α,β-Unsaturated Nitriles | Electrophilic double bond | Anticancer (Irreversible Inhibition) | Covalent modification of target enzyme (Michael Addition) | Neratinib, Rilpivirine[3][13] |
| α-Amino Nitriles | Nucleophilic nitrogen adjacent to nitrile | Enzyme Inhibition (Proteases) | Reversible covalent bond formation with active site | Vildagliptin[3] |
Pillar 3: Experimental Validation & Protocols
To ensure trustworthiness, any comparison of biological activity must be grounded in robust, reproducible experimental protocols. A standard method for assessing the potential of novel nitrile derivatives, particularly in oncology, is the in vitro cytotoxicity assay.
Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol is adapted from methodologies used to evaluate the cytotoxic activity of novel chemical entities.[14] It provides a reliable, colorimetric measure of cellular protein content, which correlates with cell number.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against human cancer cell lines.
Methodology:
-
Cell Plating: Seed cells (e.g., MCF-7 breast cancer, HCT-116 colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the nitrile derivatives and a positive control (e.g., Doxorubicin). Treat the cells with varying concentrations of the compounds and incubate for 72 hours.
-
Cell Fixation: Discard the treatment media. Gently add 150 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells. Incubate at 4°C for 1 hour.[14]
-
Washing: Remove the TCA and wash the plates five times with slow-running tap water. Allow the plates to air-dry completely.
-
Staining: Add 70 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well. Incubate at room temperature for 10-30 minutes.[14]
-
Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye. Allow the plates to air-dry.[14]
-
Dye Solubilization: Add 150 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[14]
-
Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell survival relative to untreated control cells. Plot the percentage of survival versus compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Caption: Workflow for the SRB cytotoxicity assay.
Conclusion and Future Outlook
The biological activity of a nitrile-containing compound is a synergistic outcome of the nitrile pharmacophore and its molecular scaffold. While aromatic and specialized nitriles like α-amino and α,β-unsaturated derivatives have well-defined roles and mechanisms, the vast chemical space of aliphatic and cycloaliphatic nitriles remains fertile ground for discovery.
This compound derivatives, in particular, represent an intriguing yet underexplored class. The conformational flexibility of the seven-membered ring offers a unique tool for medicinal chemists to achieve novel binding modes that are inaccessible to smaller, rigid systems. Future research should focus on the synthesis and systematic biological evaluation of these derivatives against a diverse panel of targets, such as kinases, proteases, and G-protein coupled receptors. By comparing their activity and selectivity against more established nitrile classes, we can unlock new therapeutic possibilities and further solidify the nitrile group's status as a truly versatile tool in drug discovery.
References
- 1. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. lifechemicals.com [lifechemicals.com]
- 6. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Impact of Nitriles on Bacterial Communities [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Classifying nitrilases as aliphatic and aromatic using machine learning technique - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
A Comparative Benchmarking Guide to Cycloheptanecarbonitrile in Key Synthetic Transformations
For the discerning researcher, scientist, and drug development professional, the selection of a chemical intermediate is a critical decision point in any synthetic campaign. The cycloalkanecarbonitrile scaffold, in particular, offers a versatile entry point to a variety of functional groups essential for the construction of complex molecular architectures and active pharmaceutical ingredients (APIs).[1][2][3] While cyclohexanecarbonitrile and cyclopentanecarbonitrile are workhorse reagents with well-documented reactivity profiles, their seven-membered ring counterpart, Cycloheptanecarbonitrile, presents a unique set of properties stemming from its distinct conformational landscape.
This guide provides an in-depth comparative analysis of the performance of this compound in three fundamental and widely employed synthetic transformations: hydrolysis to carboxylic acid, reduction to a primary amine, and reaction with Grignard reagents to form ketones. By benchmarking its reactivity against the more common cyclohexanecarbonitrile and the highly strained cyclobutanecarbonitrile, we aim to provide a predictive framework for chemists looking to incorporate the cycloheptyl moiety into their synthetic strategies.
The Influence of Ring Size on Reactivity: A Mechanistic Overview
The reactivity of cycloalkanecarbonitriles is intrinsically linked to the stereoelectronic properties of the cycloalkyl ring. Ring size dictates bond angles, ring strain, and the conformational flexibility of the molecule, all of which can influence the accessibility and electrophilicity of the nitrile carbon.
-
Cyclobutanecarbonitrile : The four-membered ring suffers from significant angle strain, with C-C-C bond angles compressed to approximately 90°.[4] This strain increases the electrophilicity of the carbonyl carbon in analogous ketones and, by extension, the nitrile carbon, making it more susceptible to nucleophilic attack.[4]
-
Cyclohexanecarbonitrile : The six-membered ring exists in a stable, low-energy chair conformation, which is virtually strain-free. This stability can translate to more moderate reactivity compared to its strained counterparts.[4]
-
This compound : The seven-membered ring is characterized by its high conformational flexibility, existing as a dynamic equilibrium of several low-energy chair and boat conformations. This flexibility can present a more complex steric environment around the nitrile group compared to the rigid chair of cyclohexane.
The following diagram illustrates the conceptual workflow for the comparative analysis undertaken in this guide.
Caption: A workflow diagram illustrating the comparative analysis approach.
Comparative Performance in Key Reactions
Hydrolysis to Cycloheptanecarboxylic Acid
The hydrolysis of nitriles to carboxylic acids is a fundamental transformation, typically achieved under acidic or basic conditions. The reaction proceeds through an initial hydration to an amide intermediate, which is then further hydrolyzed.
Causality of Experimental Choices : The choice between acidic and basic conditions often depends on the stability of other functional groups in the molecule. Strong acid or base is required to overcome the relative stability of the nitrile group. The rate of hydrolysis can be influenced by both steric hindrance around the nitrile and the electronic nature of the alkyl substituent.
Comparative Analysis :
-
Cyclohexanecarbonitrile : Being a sterically accessible and electronically neutral substrate, its hydrolysis proceeds under standard, often harsh, conditions (e.g., refluxing in concentrated aqueous acid or base).
-
This compound : The greater conformational flexibility of the cycloheptyl ring may lead to transient steric shielding of the nitrile carbon, potentially resulting in a slightly slower reaction rate compared to cyclohexanecarbonitrile under identical conditions. However, this effect is expected to be modest.
-
Cyclobutanecarbonitrile : The increased ring strain may facilitate ring-opening side reactions under harsh hydrolytic conditions, especially at elevated temperatures.[5]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Relative Hydrolysis Rate |
| Cyclobutanecarbonitrile | C₅H₇N | 81.12 | Moderate (potential for side reactions) |
| Cyclohexanecarbonitrile | C₇H₁₁N | 109.17 | Baseline |
| This compound | C₈H₁₃N | 123.20 | Slightly Slower than Baseline |
Experimental Protocol: Acid-Catalyzed Hydrolysis of this compound (Representative Protocol)
-
To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).
-
Add a 1:1 mixture of concentrated sulfuric acid and water (e.g., 10 mL per gram of nitrile).
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cycloheptanecarboxylic acid.
-
Purify the product by distillation or recrystallization.
Reduction to Cycloheptylmethanamine
The reduction of a nitrile to a primary amine is a crucial transformation in the synthesis of pharmaceuticals and other biologically active molecules. Common reducing agents include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.
Causality of Experimental Choices : LiAlH₄ is a powerful, non-selective reducing agent that provides a rapid and high-yielding route to primary amines. Catalytic hydrogenation, often employing Raney Nickel or Palladium on carbon (Pd/C), offers a milder alternative that can be more tolerant of other reducible functional groups. The addition of ammonia during catalytic hydrogenation can help to suppress the formation of secondary and tertiary amine byproducts.
Comparative Analysis :
-
Cyclohexanecarbonitrile : Readily reduced by standard methods. Catalytic hydrogenation is a common industrial method.
-
This compound : The reduction is expected to proceed similarly to cyclohexanecarbonitrile. The steric environment of the cycloheptyl group is unlikely to significantly impede the approach of the hydride reagent or access to the catalyst surface.
-
Cyclobutanecarbonitrile : The strained ring is generally stable to these reductive conditions, allowing for selective reduction of the nitrile group.
| Compound | Typical Reducing Agent | Predicted Relative Yield | Key Considerations |
| Cyclobutanecarbonitrile | LiAlH₄, H₂/Raney Ni | High | Ring is stable to reduction. |
| Cyclohexanecarbonitrile | LiAlH₄, H₂/Raney Ni | High | Standard conditions apply. |
| This compound | LiAlH₄, H₂/Raney Ni | High | Similar to cyclohexanecarbonitrile. |
Experimental Protocol: LiAlH₄ Reduction of this compound
-
To a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of lithium aluminum hydride (1.5 - 2.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent to the LiAlH₄ suspension with vigorous stirring, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitor by TLC or IR spectroscopy for the disappearance of the nitrile stretch).
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with fresh solvent.
-
Dry the combined filtrate over anhydrous potassium carbonate, filter, and remove the solvent under reduced pressure to yield the crude cycloheptylmethanamine.
-
Purify by distillation under reduced pressure.
Grignard Reaction to form Cycloheptyl Ketones
The addition of a Grignard reagent to a nitrile, followed by acidic hydrolysis of the intermediate imine, is a classic method for the synthesis of ketones.[6] This reaction allows for the formation of a new carbon-carbon bond.[6][7]
Causality of Experimental Choices : The Grignard reaction must be carried out under strictly anhydrous conditions to prevent quenching of the highly basic Grignard reagent. The choice of Grignard reagent determines the nature of the R-group added to the carbonyl of the final ketone product. The subsequent hydrolysis step requires an aqueous acid to convert the intermediate imine salt to the ketone.[6]
Caption: A simplified mechanism of the Grignard reaction with a nitrile.
Comparative Analysis :
-
Cyclohexanecarbonitrile : Reacts predictably with a wide range of Grignard reagents to afford the corresponding ketones in good yields.
-
This compound : The reaction is expected to proceed efficiently. The flexible cycloheptyl ring may offer slightly more steric hindrance than the cyclohexyl ring, which could potentially lead to slightly lower yields or require longer reaction times, particularly with bulky Grignard reagents.
-
Cyclobutanecarbonitrile : The electrophilicity of the nitrile carbon, enhanced by the ring strain, should facilitate the nucleophilic attack by the Grignard reagent.
| Compound | Relative Reactivity with Grignard Reagents | Predicted Yield with MeMgBr |
| Cyclobutanecarbonitrile | High | Good to Excellent |
| Cyclohexanecarbonitrile | Baseline | Good |
| This compound | Slightly Slower than Baseline | Good |
Experimental Protocol: Grignard Reaction of this compound with Methylmagnesium Bromide
-
Set up a dry, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer under an inert atmosphere.
-
Add a solution of methylmagnesium bromide (MeMgBr) in diethyl ether (e.g., 3.0 M solution, 1.2 eq) to the flask.
-
Cool the Grignard solution to 0 °C.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous diethyl ether via the dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until the reaction is complete.
-
Cool the reaction mixture to 0 °C and slowly and carefully add a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Separate the ethereal layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
To the crude imine intermediate, add an aqueous solution of hydrochloric acid (e.g., 2 M) and stir at room temperature until hydrolysis is complete (monitor by TLC or GC-MS).
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate and extract the product with diethyl ether.
-
Dry the combined organic extracts, filter, and concentrate to afford the crude cycloheptyl methyl ketone.
-
Purify by distillation or column chromatography.
Conclusion and Future Outlook
This compound emerges as a valuable, albeit less-explored, building block for organic synthesis. This guide's comparative analysis, based on fundamental principles of chemical reactivity, suggests that its performance in key reactions such as hydrolysis, reduction, and Grignard addition is broadly comparable to that of the widely used cyclohexanecarbonitrile. The primary differentiating factor is the increased conformational flexibility of the seven-membered ring, which may introduce subtle steric effects that could slightly modulate reaction rates and yields.
For researchers and drug development professionals, this compound should be considered a viable intermediate for introducing the cycloheptyl motif. The protocols provided herein, derived from established methodologies for related compounds, offer a solid foundation for further optimization. It is our expert opinion that the unique conformational properties of the cycloheptyl ring can impart desirable physicochemical properties to target molecules, such as altered solubility or binding affinities, making this compound a compelling choice for novel molecular design.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Chemical Intermediates in Pharmaceuticals - INTERSURFCHEM [polymerchem.org]
- 4. Comparison of Nucleophilic Reactivity Between Cyclohexanone And Cyclobutanone: Which Is More Reactive? - LISKON [liskonchem.com]
- 5. Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to the SN2 Reactivity of Cycloalkyl Nitriles: A Mechanistic and Computational Perspective
Introduction: Navigating the Nuances of Nucleophilic Substitution in Cyclic Systems
For researchers and professionals in drug development and synthetic organic chemistry, a deep understanding of reaction kinetics and mechanisms is paramount. The bimolecular nucleophilic substitution (SN2) reaction is a cornerstone of organic synthesis, yet its efficiency is profoundly influenced by the substrate's structure. This guide provides a comparative analysis of the SN2 reactivity of a series of cycloalkyl nitriles—specifically cyanocyclopropane, cyanocyclobutane, cyanocyclopentane, and cyanocyclohexane.
While the cyanide ion is widely recognized for its role as a potent nucleophile in extending carbon chains[1][2], its capacity to function as a leaving group is a less explored, yet synthetically relevant, phenomenon[3][4]. Here, we delve into the intricate interplay of ring strain, steric hindrance, and transition state geometry to predict and rationalize the relative SN2 reactivities of these cyclic nitriles. Due to the limited availability of direct experimental kinetic data for these specific reactions, this guide integrates established mechanistic principles with a proposed computational chemistry workflow to provide a robust, data-driven comparison.
The Decisive Factors: Ring Strain and Steric Hindrance in Cycloalkyl SN2 Reactions
The rate of an SN2 reaction is predominantly governed by the activation energy required to reach the transition state. In this concerted mechanism, the nucleophile attacks the electrophilic carbon from the backside of the leaving group, proceeding through a trigonal bipyramidal transition state. The stability of this transition state is highly sensitive to the steric and electronic properties of the substrate.
Angle Strain: A Tale of Three, Four, Five, and Six Carbons
The internal bond angles of cycloalkanes are dictated by their ring size. The transition state of an SN2 reaction prefers a bond angle of approximately 120° around the central carbon, which is a significant deviation from the ideal sp3 hybridization (109.5°) of the ground state[5]. This geometric preference creates a fascinating dynamic in cycloalkyl systems:
-
Cyclopropane: The ground state of a cyclopropyl system has C-C-C bond angles of 60°, resulting in substantial angle strain. The transition to a near-sp2 hybridized carbon in the SN2 transition state would require an even greater deviation from the ideal 120° angle, leading to a prohibitively high-energy transition state. Consequently, cyclopropyl systems are notoriously unreactive in SN2 reactions[5][6].
-
Cyclobutane: With bond angles of approximately 90°, cyclobutane is also significantly strained. While the transition state is still energetically unfavorable due to angle strain, the deviation from the ground state geometry is less severe than in cyclopropane, suggesting a higher reactivity.
-
Cyclopentane: The bond angles in a cyclopentyl ring are close to the ideal tetrahedral angle of 109.5°. The transition to the 120° bond angle of the SN2 transition state can actually relieve some of the inherent torsional strain in the cyclopentane ring. This often results in cyclopentyl systems exhibiting the highest SN2 reactivity among common cycloalkanes[5].
-
Cyclohexane: In its stable chair conformation, cyclohexane has ideal 109.5° bond angles and is strain-free. However, the SN2 transition state introduces significant steric hindrance. The incoming nucleophile must approach along the axial position, leading to unfavorable 1,3-diaxial interactions with the axial hydrogens on the ring[5]. This steric impediment generally renders cyclohexyl systems less reactive than their cyclopentyl counterparts in SN2 reactions.
The Nitrile as a Leaving Group
The efficacy of a leaving group is related to its stability as an independent species, which often correlates with the pKa of its conjugate acid. Hydrogen cyanide (HCN) has a pKa of approximately 9.2, making the cyanide anion a moderately strong base and, consequently, a relatively poor leaving group compared to halides like bromide or iodide. However, under appropriate conditions, particularly with a potent nucleophile, SN2 displacement of a nitrile group is feasible. In the context of this comparative analysis, the leaving group ability is constant across the series, allowing us to isolate the effects of the cycloalkyl ring structure.
A Proposed Experimental Workflow: Computational Kinetic Analysis
To generate quantitative data for comparing the SN2 reactivity of cycloalkyl nitriles, a computational approach using Density Functional Theory (DFT) is proposed. DFT allows for the accurate calculation of the potential energy surface for a reaction, including the energies of reactants, transition states, and products[5][7][8].
Caption: Proposed computational workflow for comparing SN2 reactivity.
Step-by-Step Computational Protocol:
-
System Preparation:
-
Define the reactants for each system: cyanocyclopropane, cyanocyclobutane, cyanocyclopentane, and cyanocyclohexane as the substrates.
-
Select a common, strong nucleophile. For this theoretical study, the fluoride ion (F-) is a suitable choice due to its high nucleophilicity and relatively small size.
-
Choose a polar aprotic solvent for the simulation, such as acetonitrile, using a polarizable continuum model (PCM).
-
-
Computational Method:
-
Employ a reliable DFT functional, such as B3LYP, which is known to provide a good balance of accuracy and computational cost for kinetic studies.
-
Use a sufficiently large basis set, for example, 6-311+G(d,p), to accurately describe the electronic structure of the reactants and transition states.
-
-
Geometry Optimization and Energy Calculations:
-
For each cycloalkyl nitrile, perform geometry optimizations to find the lowest energy conformations of the reactant molecule and the corresponding product.
-
Locate the transition state structure for the SN2 reaction of each substrate with the fluoride ion. This involves searching for a first-order saddle point on the potential energy surface.
-
Perform frequency calculations on all optimized structures. This confirms that reactants and products are true minima (no imaginary frequencies) and that the transition state has exactly one imaginary frequency corresponding to the reaction coordinate.
-
-
Data Analysis and Comparison:
-
Calculate the Gibbs free energy of activation (ΔG‡) for each reaction. This is the difference in Gibbs free energy between the transition state and the reactants.
-
The relative reaction rates can be compared based on their activation energies. A higher activation energy corresponds to a slower reaction rate.
-
Analyze the geometries of the transition states, paying close attention to the C-C-C bond angles at the reaction center and any steric interactions.
-
Expected Results and Comparative Analysis
Based on the established principles of SN2 reactions in cyclic systems, the following trend in reactivity is anticipated:
Cyanocyclopentane > Cyanocyclohexane > Cyanocyclobutane >> Cyanocyclopropane
References
A Comparative Guide to the Validation of an Analytical Method for Cycloheptanecarbonitrile in a Complex Matrix
For researchers, scientists, and drug development professionals, the robust quantification of small molecules in complex biological matrices is a cornerstone of reliable data. This guide provides an in-depth comparison of two widely used analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS)—for the validation of a method to analyze Cycloheptanecarbonitrile. This compound, while not extensively documented in publicly available literature, serves as a representative model for small, non-polar nitriles, which are prevalent in various chemical and pharmaceutical development processes.
The validation of an analytical procedure is critical to ensure its suitability for its intended purpose[1][2]. International guidelines, such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), provide a framework for this process, ensuring data integrity and reliability[1][3][4][5][6].
The Challenge of Complex Matrices
Biological matrices such as plasma, urine, or tissue homogenates are inherently complex, containing a multitude of endogenous and exogenous compounds that can interfere with the accurate quantification of a target analyte.[7][8][9][10] These matrix effects can manifest as signal suppression or enhancement, leading to inaccurate and irreproducible results.[7][9] Therefore, a significant part of method validation involves demonstrating the method's performance in the presence of these potential interferences.
Choosing the Right Analytical Tool: GC-MS vs. LC-MS/MS
The choice between GC-MS and LC-MS/MS for the analysis of a small molecule like this compound depends on several factors, including the analyte's physicochemical properties, the nature of the matrix, and the required sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds.[11][12][13] Given that many nitriles are amenable to GC analysis, this is a viable option for this compound.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the quantification of small molecules in complex matrices due to its high sensitivity, selectivity, and applicability to a wide range of compounds, including those that are not volatile or are thermally labile.[7][14]
Below is a comparative overview of a validation strategy for both techniques.
A Comparative Look at Validation Parameters
A comprehensive method validation should address the following key parameters as outlined by the ICH Q2(R1) and FDA guidelines.[1][2][4][5][15][16]
| Validation Parameter | GC-MS Approach for this compound | LC-MS/MS Approach for this compound | Rationale & Causality |
| Specificity/Selectivity | Analyze blank matrix samples from multiple sources to check for interfering peaks at the retention time of this compound and its internal standard (IS). | Analyze blank matrix samples and spiked samples to assess for interferences at the retention time and MRM transitions of the analyte and IS. | Demonstrates that the method can unequivocally assess the analyte in the presence of expected components.[10] |
| Linearity & Range | Prepare calibration standards in the matrix over a defined concentration range. Assess the relationship between concentration and response using a linear regression model (r² > 0.99). | Similar to GC-MS, establish a calibration curve in the matrix and evaluate with appropriate weighting. | Confirms the method's ability to obtain test results that are directly proportional to the concentration of the analyte. |
| Accuracy (Recovery) | Analyze quality control (QC) samples at low, medium, and high concentrations and compare the measured concentration to the nominal value. Acceptance criteria are typically within ±15% (±20% for LLOQ).[17] | Similar to GC-MS, assess the recovery of the analyte at multiple concentrations. | Measures the closeness of the test results obtained by the method to the true value. |
| Precision | Evaluate repeatability (intra-day) and intermediate precision (inter-day) by analyzing QC samples. Expressed as the relative standard deviation (RSD), which should be ≤15% (≤20% for LLOQ).[17] | Similar to GC-MS, assess precision at different concentrations and on different days. | Assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. |
| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (typically 3:1) or by statistical calculation from the standard deviation of the response and the slope of the calibration curve.[17][18] | Typically determined by the signal-to-noise ratio (S/N ≥ 3) for the analyte peak.[17] | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision (typically S/N ≥ 10 and within ±20% accuracy and precision).[17][18] | The lowest standard on the calibration curve with a response that is reproducible with a precision of ≤20% and accuracy of 80-120%.[18] | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | Evaluate the effect of small, deliberate variations in method parameters (e.g., GC oven temperature ramp, carrier gas flow rate) on the results. | Assess the impact of minor changes in LC parameters (e.g., mobile phase composition, column temperature, flow rate). | Provides an indication of the method's reliability during normal usage.[10] |
| Stability | Assess the stability of this compound in the matrix under various conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage). | Similar to GC-MS, evaluate the stability of the analyte in the matrix under relevant storage and handling conditions. | Ensures that the concentration of the analyte does not change from the time of sample collection to the time of analysis. |
Experimental Protocols: A Step-by-Step Guide
Sample Preparation: The Key to Mitigating Matrix Effects
Effective sample preparation is crucial for removing interferences and concentrating the analyte.[19][20][21] For a non-polar compound like this compound in a complex biological matrix, two common extraction techniques are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Liquid-Liquid Extraction (LLE) Protocol:
-
To 100 µL of the biological matrix (e.g., plasma), add 10 µL of an internal standard working solution.
-
Add 500 µL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether or hexane).
-
Vortex for 1 minute to ensure thorough mixing and extraction.
-
Centrifuge at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for injection into the GC-MS or LC-MS/MS system.
Solid-Phase Extraction (SPE) Protocol:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 100 µL of the biological matrix, add 10 µL of the internal standard working solution and 400 µL of 4% phosphoric acid in water.
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elute the analyte and internal standard with 1 mL of a stronger organic solvent (e.g., acetonitrile or methanol).
-
Evaporate the eluate to dryness and reconstitute as in the LLE protocol.
Analytical Methodologies
GC-MS Method:
-
Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane phase, is suitable for the separation of this compound.
-
Injection: Splitless injection is often used for trace analysis to maximize the amount of analyte reaching the column.
-
Oven Program: A temperature gradient program is used to ensure good separation and peak shape.
-
Detection: Mass spectrometry in Selected Ion Monitoring (SIM) mode provides high selectivity and sensitivity.
LC-MS/MS Method:
-
Column: A reversed-phase C18 column is typically used for the separation of non-polar compounds.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a small amount of formic acid or ammonium formate to aid ionization.
-
Ionization: Electrospray Ionization (ESI) in positive mode is a common choice for nitrogen-containing compounds.
-
Detection: Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode offers exceptional selectivity by monitoring a specific precursor-to-product ion transition.
Visualizing the Validation Workflow
A structured approach is essential for a successful method validation. The following diagram illustrates the key stages.
Caption: A streamlined workflow for analytical method validation.
Comparative Performance Data (Hypothetical)
The following table presents a hypothetical comparison of the expected performance of GC-MS and LC-MS/MS for the analysis of this compound in human plasma.
| Performance Metric | GC-MS | LC-MS/MS |
| LOQ | 1 ng/mL | 0.1 ng/mL |
| Linear Range | 1 - 500 ng/mL | 0.1 - 200 ng/mL |
| Accuracy (at 3 QC levels) | 92 - 108% | 95 - 105% |
| Precision (RSD at 3 QC levels) | < 10% | < 8% |
| Sample Throughput | Lower | Higher |
| Susceptibility to Matrix Effects | Moderate | Can be significant, but manageable with good sample prep and MRM |
Making an Informed Decision
The choice between GC-MS and LC-MS/MS for the validation of an analytical method for this compound in a complex matrix will ultimately depend on the specific requirements of the study.
-
For high-sensitivity applications , such as pharmacokinetic studies where low concentrations of the analyte are expected, LC-MS/MS is the superior choice due to its lower limit of quantitation.
-
If high throughput is a priority , the faster analysis times often associated with modern UHPLC systems make LC-MS/MS more advantageous .
-
GC-MS remains a robust and reliable technique , and may be a more cost-effective option if the required sensitivity is within its capabilities.
Regardless of the chosen technique, a thorough and well-documented validation process is paramount to ensure the generation of high-quality, reliable data that can withstand regulatory scrutiny.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 3. labs.iqvia.com [labs.iqvia.com]
- 4. fda.gov [fda.gov]
- 5. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 6. hhs.gov [hhs.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 9. resolvemass.ca [resolvemass.ca]
- 10. uab.edu [uab.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. agilent.com [agilent.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 15. starodub.nl [starodub.nl]
- 16. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 17. brieflands.com [brieflands.com]
- 18. mdpi.com [mdpi.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. blog.chromatographydirect.com [blog.chromatographydirect.com]
- 21. researchgate.net [researchgate.net]
Safety Operating Guide
Mastering the Final Step: A Comprehensive Guide to the Proper Disposal of Cycloheptanecarbonitrile
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final, and arguably most critical, phase is its safe and compliant disposal. Cycloheptanecarbonitrile (C₈H₁₃N, CAS No. 32730-85-1), a versatile building block in organic synthesis, requires meticulous handling from acquisition to disposal due to its inherent toxicological profile. This guide provides an in-depth, procedural framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.
Understanding the Hazard Profile: The "Why" Behind the Procedure
This compound is classified as a toxic substance. The primary hazards associated with this compound are:
-
Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.[1] Organic nitriles can pose a risk of releasing hydrogen cyanide (HCN) gas, a potent poison, particularly under acidic conditions.
-
Environmental Hazard: While specific data for this compound's environmental fate is limited, related nitrile compounds are often toxic to aquatic life. Therefore, it must be prevented from entering drains and waterways.[1]
These hazards dictate that all waste streams containing this compound must be treated as hazardous waste.
Immediate Waste Handling and Segregation: The First Line of Defense
Proper disposal begins at the point of generation. Adherence to these initial steps is crucial to prevent accidental exposure and cross-contamination.
Step-by-Step Immediate Handling Protocol:
-
Designate a Waste Container: Use a dedicated, properly labeled, and chemically resistant container for all this compound waste. The container should be made of materials such as high-density polyethylene (HDPE).
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., skull and crossbones for toxicity).
-
Segregation:
-
Solid Waste: All contaminated personal protective equipment (PPE), such as gloves, disposable lab coats, and absorbent materials from spill cleanups, must be collected in a separate, clearly labeled solid hazardous waste container.
-
Liquid Waste: Unused or spent this compound, as well as solutions containing it, should be collected in a designated liquid hazardous waste container.
-
Avoid Mixing: Critically, do not mix this compound waste with acidic waste streams. This can lead to the generation of highly toxic hydrogen cyanide gas.
-
Personal Protective Equipment (PPE): A Non-Negotiable Aspect of Safety
When handling this compound, including its waste, a comprehensive suite of PPE is mandatory.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile gloves are a common and effective choice for splash protection).[2][3] | To prevent skin absorption, which is a primary route of exposure. |
| Eye Protection | Chemical splash goggles. | To protect the eyes from splashes of the liquid. |
| Body Protection | A chemically resistant lab coat or apron. | To protect the body and clothing from contamination. |
| Footwear | Closed-toe shoes. | To protect the feet from spills. |
| Work Area | All handling of this compound and its waste should be conducted in a certified chemical fume hood. | To prevent the inhalation of any vapors and to contain any potential release of hydrogen cyanide gas. |
On-Site Chemical Treatment (for Experienced Personnel): Reducing Hazard at the Source
For laboratories with the appropriate expertise and safety infrastructure, chemical neutralization of small quantities of this compound waste can be a responsible step before final disposal. The goal is to hydrolyze the nitrile group to a less toxic amide or carboxylic acid. Alkaline hydrolysis is the recommended method to avoid the generation of hydrogen cyanide.
WARNING: This procedure should only be performed by trained personnel in a controlled laboratory setting, within a chemical fume hood, and with all necessary safety precautions in place.
Experimental Protocol: Alkaline Hydrolysis of this compound Waste
-
Preparation:
-
Don all required PPE as detailed in the table above.
-
Ensure the reaction will be conducted in a certified chemical fume hood.
-
Have a spill kit and emergency procedures readily accessible.
-
Prepare a solution of 1 M sodium hydroxide (NaOH) in a 9:1 mixture of water and ethanol. The ethanol aids in the solubility of the organic nitrile.
-
-
Reaction:
-
In a suitably sized round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cautiously add the this compound waste.
-
Slowly, and with stirring, add the 1 M NaOH solution. A significant excess of the NaOH solution should be used to ensure complete hydrolysis.
-
Gently heat the mixture to reflux using a heating mantle. The reaction time will vary depending on the concentration of the nitrile, but a minimum of several hours is typically required.
-
-
Monitoring and Work-up:
-
The completion of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) if available.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The resulting solution will contain the sodium salt of cycloheptanecarboxylic acid, a significantly less toxic compound.[4][5]
-
-
Final Disposal of Treated Waste:
-
Even after treatment, the resulting solution should be collected as hazardous waste. Label the container clearly with the contents (e.g., "Hydrolyzed this compound Waste in aqueous NaOH/Ethanol").
-
Arrange for pickup and disposal by your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.
-
Regulatory Compliance: Adhering to the Law
The disposal of this compound is governed by stringent regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).
Based on its toxicity, this compound waste would likely be classified under the following EPA waste codes:
-
D003 (Reactivity): Due to the potential to generate toxic cyanide gas when mixed with acids.
-
P-listed or U-listed waste: Depending on whether it is a discarded commercial chemical product. Specific listings for this compound are not available, so a conservative approach should be taken.
It is imperative to consult with your institution's EHS department to ensure full compliance with all local, state, and federal regulations.
Emergency Procedures: Preparedness is Key
In the event of a spill or accidental release of this compound, immediate and correct action is vital.
Spill Response:
-
Evacuate: Immediately evacuate the affected area and alert nearby personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
PPE: Don the appropriate PPE, including respiratory protection if necessary and you are trained to do so.
-
Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the liquid.
-
Cleanup: Carefully collect the absorbent material into a designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with a detergent solution, followed by a thorough rinse. Collect all cleaning materials as hazardous waste.
-
Large Spills: For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
Conclusion
The responsible disposal of this compound is a multi-faceted process that hinges on a thorough understanding of its hazards, strict adherence to handling protocols, and unwavering compliance with regulatory standards. By implementing the procedures outlined in this guide, from immediate waste segregation to potential chemical treatment and final disposal, laboratory professionals can ensure a safe working environment and uphold their commitment to environmental stewardship. Always remember that when in doubt, consulting with your institution's Environmental Health and Safety department is the most prudent course of action.
References
- 1. fishersci.fr [fishersci.fr]
- 2. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. hsa.ie [hsa.ie]
- 4. Cycloheptanecarboxylic acid(1460-16-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. Cycloheptanecarboxylic acid | C8H14O2 | CID 15091 - PubChem [pubchem.ncbi.nlm.nih.gov]
Mastering the Safe Handling of Cycloheptanecarbonitrile: A Guide for Laboratory Professionals
For the discerning researcher engaged in the complex landscape of drug discovery and chemical synthesis, the mastery of safe laboratory practice is not merely a procedural formality—it is the bedrock of scientific integrity and innovation. Cycloheptanecarbonitrile, a key intermediate in various synthetic pathways, requires a nuanced understanding of its properties to ensure its handling is both safe and effective. This guide moves beyond a simple checklist, offering a comprehensive operational plan rooted in the principles of chemical causality and risk mitigation.
Hazard Profile of this compound: Understanding the "Why"
This compound is classified as a substance that is harmful if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin and serious eye irritation, and may lead to respiratory irritation.[1] The nitrile functional group (-C≡N) is of particular note, as compounds of this class can release highly toxic hydrogen cyanide (HCN) gas upon decomposition, for example, through heating or reaction with acids.[2]
| Hazard Classification | Description |
| Acute Toxicity, Oral | Harmful if swallowed.[1] |
| Acute Toxicity, Dermal | Harmful in contact with skin.[1] |
| Acute Toxicity, Inhalation | Harmful if inhaled.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1] |
| Specific target organ toxicity | May cause respiratory irritation.[1] |
Understanding these hazards dictates a stringent approach to personal protective equipment and handling protocols, designed to prevent all routes of exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not a one-size-fits-all approach; it is a carefully considered ensemble tailored to the specific risks posed by the chemical. For this compound, the following PPE is mandatory.
Core PPE Requirements
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to European Standard EN 166 or OSHA 29 CFR 1910.133.[1] A face shield should be worn in addition to goggles when there is a splash hazard. | Protects against splashes of the liquid, which can cause serious eye irritation.[1] |
| Skin Protection | Chemically resistant gloves (e.g., Nitrile rubber).[3] Long-sleeved laboratory coat. | Prevents skin contact, as the substance is harmful and can cause irritation.[1][3] Always inspect gloves for integrity before use.[1] |
| Respiratory Protection | Not required under normal laboratory conditions with adequate ventilation.[1] For large-scale operations or in case of ventilation failure, a NIOSH/MSHA or European Standard EN 136 approved respirator with an appropriate filter should be used.[1] | Protects against the inhalation of harmful vapors, especially in situations where engineering controls are insufficient to maintain exposure below acceptable limits. |
Glove Selection and Use
The choice of glove material is critical. While nitrile gloves are generally recommended, it is imperative to consult the manufacturer's glove compatibility charts for specific breakthrough times and permeation data for this compound or similar nitriles.
Diagram: PPE Donning and Doffing Sequence
Caption: A logical workflow for donning and doffing PPE to minimize cross-contamination.
Operational Plan: From Benchtop to Waste
A systematic approach to handling ensures that safety is integrated into every step of the experimental workflow.
Engineering Controls
-
Ventilation: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][4]
-
Emergency Equipment: An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.[5]
Safe Handling Practices
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.
-
Dispensing: When transferring the liquid, use caution to avoid splashing. Use only non-sparking tools to prevent ignition of flammable vapors if a flammable solvent is present.[3]
-
Heating: Avoid excessive heating, which can lead to thermal decomposition and the release of toxic gases.[1]
-
Housekeeping: Do not allow the chemical to be released into the environment.[1] Keep containers tightly closed when not in use and store in a dry, well-ventilated place.[1][6]
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is critical.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[3][7] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Remove all contaminated clothing and shoes. If skin irritation persists, call a physician.[3][7] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[3] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately.[3][7] |
Spill Response
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, soak up with an inert absorbent material such as sand, earth, or vermiculite.[1][7] Do not use combustible materials like sawdust.
-
Collect: Carefully collect the absorbed material into a suitable, labeled, and closed container for disposal.[1]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
Diagram: Spill Response Workflow
Caption: A decision-making workflow for responding to a chemical spill.
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and any contaminated materials is a legal and ethical obligation.
-
Waste Classification: This waste is classified as hazardous.[1]
-
Containerization: Collect waste in a suitable, labeled, and tightly closed container.
-
Disposal Route: Dispose of in accordance with all applicable local, state, and federal regulations.[1] This should be done through a licensed hazardous waste disposal company. Do not dispose of down the drain or with general laboratory trash.
By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific endeavors.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
